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  • Product: 3-(propan-2-yl)pyridine-2-carbonitrile
  • CAS: 1780025-01-5

Core Science & Biosynthesis

Foundational

3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5): A Predictive Analysis and Research Framework

An In-depth Technical Guide to a Novel Pyridine Derivative for Advanced Research Abstract This whitepaper provides a comprehensive technical guide on 3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5), a novel het...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to a Novel Pyridine Derivative for Advanced Research

Abstract

This whitepaper provides a comprehensive technical guide on 3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5), a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. As this molecule is not extensively documented in current literature, this guide is constructed as a predictive framework based on established principles of pyridine chemistry and data from structurally analogous compounds. We present a plausible, detailed synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications, particularly in drug discovery. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic and functional promise of this and related substituted pyridine-2-carbonitriles.

Introduction: The Pyridine-2-Carbonitrile Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[2] The introduction of a carbonitrile group at the 2-position further enhances its utility, offering a versatile chemical handle for subsequent derivatization and a key pharmacophoric element in its own right.

Derivatives of pyridine-2-carbonitrile have demonstrated a wide spectrum of biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[3][4] For instance, certain cyanopyridine-based compounds are recognized for their cytotoxic effects and their ability to interact with biological targets like Pim-1 kinase.[4] The specific substitution pattern on the pyridine ring is crucial in determining the molecule's biological activity and physicochemical properties. This guide focuses on the 3-isopropyl substituted derivative, 3-(propan-2-yl)pyridine-2-carbonitrile, a compound for which public data is scarce, thus representing a frontier for new discovery.

Proposed Synthesis and Mechanistic Rationale

While multiple strategies exist for the synthesis of substituted pyridines, a robust and modular approach is essential for accessing novel derivatives like 3-(propan-2-yl)pyridine-2-carbonitrile.[5][6] A plausible and efficient synthetic route can be adapted from established methodologies for related heterocyclic systems. One such approach involves the dehydration of a corresponding carboxamide precursor.

Proposed Synthetic Pathway

A logical synthetic approach would start from a suitable precursor, such as 3-isopropylpyridine-2-carboxamide. The final step would be a dehydration reaction to form the nitrile. A detailed protocol is proposed below.

Experimental Protocol: Synthesis of 3-(propan-2-yl)pyridine-2-carbonitrile

This protocol is a predictive model and should be optimized under appropriate laboratory conditions.

Step 1: Synthesis of the Precursor 3-(propan-2-yl)pyridine-2-carboxamide (Not detailed here, but assumed to be accessible)

Step 2: Dehydration of 3-(propan-2-yl)pyridine-2-carboxamide to 3-(propan-2-yl)pyridine-2-carbonitrile

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(propan-2-yl)pyridine-2-carboxamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Reagent Addition: Add a dehydrating agent. A common and effective choice is phosphorus oxychloride (POCl₃) (2.0-3.0 eq), which should be added dropwise at 0 °C to control the initial exothermic reaction.[7]

  • Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by slowly adding the mixture to ice water. The resulting aqueous solution is then neutralized with a base, such as a saturated sodium bicarbonate solution, to a pH of 7-8.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 3-(propan-2-yl)pyridine-2-carbonitrile.

Diagram of the Proposed Synthetic Workflow

G cluster_0 Synthesis Workflow Precursor 3-(propan-2-yl)pyridine-2-carboxamide Reaction Dissolve in DCM, add POCl3 at 0°C, then reflux Precursor->Reaction Step 1 Quenching Quench with ice water and neutralize Reaction->Quenching Step 2 Extraction Extract with ethyl acetate Quenching->Extraction Step 3 Purification Purify by column chromatography Extraction->Purification Step 4 Product 3-(propan-2-yl)pyridine-2-carbonitrile Purification->Product Step 5

Caption: Proposed workflow for the synthesis of 3-(propan-2-yl)pyridine-2-carbonitrile.

Predicted Physicochemical and Spectroscopic Properties

The structural features of 3-(propan-2-yl)pyridine-2-carbonitrile allow for the prediction of its key analytical signatures.

Physicochemical Properties (Predicted)
PropertyPredicted ValueRationale
Molecular Formula C₉H₁₀N₂Based on the chemical structure.
Molecular Weight 146.19 g/mol Calculated from the molecular formula.
LogP ~1.5 - 2.5The isopropyl group increases lipophilicity compared to the parent pyridine-2-carbonitrile.
Boiling Point > 200 °CExpected to be higher than related, less substituted pyridines.[8]
Appearance Colorless to pale yellow oil or low-melting solidCommon for many substituted pyridines.
Spectroscopic Signatures (Predicted)

The proton NMR spectrum is expected to show distinct signals for the isopropyl group and the aromatic protons on the pyridine ring.

  • Isopropyl Protons: A doublet at approximately 1.2-1.4 ppm (6H) for the two methyl groups, and a septet at around 3.0-3.5 ppm (1H) for the methine proton. The downfield shift of the methine proton is due to its proximity to the aromatic ring.[9]

  • Pyridine Protons: Three distinct signals in the aromatic region (7.0-8.8 ppm), corresponding to the protons at positions 4, 5, and 6 of the pyridine ring. The exact chemical shifts and coupling patterns will depend on the electronic effects of the isopropyl and nitrile groups.

The carbon NMR spectrum will provide information about the carbon framework.

  • Isopropyl Carbons: Two signals in the aliphatic region, one for the equivalent methyl carbons (~22-25 ppm) and one for the methine carbon (~30-35 ppm).

  • Pyridine and Nitrile Carbons: Signals for the six carbons of the substituted pyridine ring and the nitrile carbon will appear in the downfield region (115-160 ppm). The nitrile carbon itself is expected to have a chemical shift in the range of 115-120 ppm.[10]

The infrared spectrum will be characterized by a strong absorption band for the nitrile group.

  • C≡N Stretch: A sharp, strong peak in the range of 2220-2240 cm⁻¹.[11]

  • C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 146.

  • Molecular Ion: A prominent peak at m/z = 146.

  • Fragmentation: A significant fragment at m/z = 131, corresponding to the loss of a methyl group ([M-15]⁺). Another likely fragmentation would be the loss of the isopropyl group, leading to a fragment at m/z = 103.[12]

Potential Applications in Drug Discovery and Materials Science

The pyridine-2-carbonitrile scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[2][13]

As a Scaffold for Novel Therapeutics
  • Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a warhead for covalent inhibition of certain enzymes. Given that related pyridine derivatives have shown activity against kinases, 3-(propan-2-yl)pyridine-2-carbonitrile could be a starting point for developing novel kinase inhibitors.[3]

  • Central Nervous System (CNS) Applications: The lipophilicity imparted by the isopropyl group may enhance blood-brain barrier permeability, making this scaffold interesting for the development of CNS-active agents.[14]

  • Antimicrobial Agents: The pyridine moiety is a key component of many antibacterial and antifungal drugs.[2] This novel derivative could be explored for its potential antimicrobial properties.

In Materials Science

Fluorinated analogs of pyridine-2-carbonitrile are used in the synthesis of aggregation-induced emission molecules and phosphorescent dyes.[14] While non-fluorinated, the electronic properties of 3-(propan-2-yl)pyridine-2-carbonitrile could make it a useful intermediate in the development of novel organic electronic materials.

Logical Framework for Investigating Biological Activity

G cluster_1 Biological Investigation Workflow Synthesis Synthesize and Purify Compound In_Vitro In Vitro Screening (e.g., Kinase Panel) Synthesis->In_Vitro Hit_Identified Active Hit Identified? In_Vitro->Hit_Identified Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Target Engagement) Hit_Identified->Cell_Based Yes No_Activity No Significant Activity Hit_Identified->No_Activity No Lead_Opt Lead Optimization Cell_Based->Lead_Opt

Caption: A logical workflow for the initial biological evaluation of 3-(propan-2-yl)pyridine-2-carbonitrile.

Conclusion

While 3-(propan-2-yl)pyridine-2-carbonitrile (CAS 1780025-01-5) remains a largely unexplored chemical entity, its structural features suggest it is a compound of significant interest for further research. This predictive guide provides a solid foundation for its synthesis, characterization, and potential applications. The proposed synthetic route is based on reliable and well-established chemical transformations, and the predicted spectroscopic data offer a clear roadmap for its identification and characterization. The potential for this molecule to serve as a scaffold for novel therapeutics, particularly in the areas of oncology and infectious diseases, warrants its investigation by the scientific community. It is our hope that this guide will catalyze further research into this and other novel substituted pyridine-2-carbonitriles.

References

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing.
  • Mohareb, R. M., Abouzied, A. S., & Abbas, N. S. (2017). Synthesis of Pyridine and Spiropyridine Derivatives Derived from 2-aminoprop- 1-ene-1,1,3-tricarbonitrile Together with their c-Met Kinase and Antiproliferative Evaluations. Anti-Cancer Agents in Medicinal Chemistry, 17(14), 1951-1962.
  • PubChem. 3-(2-Methylpropanoyl)pyridine-2-carbonitrile. National Center for Biotechnology Information.
  • A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Benchchem.
  • Solangi, M., Khan, K. M., Ji, X., Özil, M., Baltaş, N., Salar, U., ... & Taha, M. (2023). Indole–pyridine Carbonitriles: Multicomponent Reaction Synthesis and bio-evaluation As Potential Hits Against Diabetes Mellitus. Future Medicinal Chemistry, 15(21).
  • A Simple, Modular Synthesis of Substituted Pyridines. (2009). NIH Public Access, 1(1), 1-4.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, Y. S. (2023). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega.
  • PubChem. Pyridine-2-carbonitrile. National Center for Biotechnology Information.
  • 2-[(Propan-2-yl)(pyridine-3-carbonyl)amino]ethyl pyridine-3-carboxylate. EPA.
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  • 3-Pyridinecarbonitrile 98 100-54-9. MilliporeSigma.
  • Chemical Properties of 3-Pyridinecarbonitrile (CAS 100-54-9). Cheméo.
  • MultiScreen Permeability Plates.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC.
  • Monodisperse Chemical Oligophosphorylation of Peptides via Protected Oligophosphorimidazolide Reagents. (2024). PMC.
  • Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. ThermoFisher.
  • 3-Fluoro-2-pyridinecarbonitrile | CAS 97509-75-6. Ossila.
  • Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. PrepChem.com.
  • Theoretical and experimental studies of the spin trapping of inorganic radicals by 5,5-dimethyl-1-pyrroline N-oxide (DMPO). 1. carbon dioxide radical anion. (2006).
  • STUDY COVER SHEET. (2016). Regulations.gov.
  • Volume Kinetics for Starch Solution and Acetated Ringers. (2010).
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  • The 13 C NMR spectra, (a) sp 3 carbons and (b) sp 2 carbons, of the... ResearchGate.
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  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2023). MDPI.
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  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews (RSC Publishing).
  • 4-[Methyl(propan-2-yl)amino]pyridine-2-carbonitrile | C10H13N3. PubChem.
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Exploratory

Comprehensive Technical Guide: 3-Isopropylpicolinonitrile – Structural Profiling, Synthesis, and Applications

Executive Summary 3-Isopropylpicolinonitrile (CAS: 1780025-01-5) is a sterically encumbered N-heterocyclic building block utilized extensively in modern drug discovery and agrochemical development[1]. As a critical precu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Isopropylpicolinonitrile (CAS: 1780025-01-5) is a sterically encumbered N-heterocyclic building block utilized extensively in modern drug discovery and agrochemical development[1]. As a critical precursor to substituted picolinic acids, amides, and methanamines, its unique structural topology imparts specific conformational restrictions that are highly sought after in structure-based drug design (SBDD). This guide details its physicochemical profile, optimized synthetic methodologies, and downstream applications.

Part 1: Physicochemical Profiling & Structural Analysis

The defining feature of 3-isopropylpicolinonitrile is the bulky isopropyl moiety located at the C3 position, directly adjacent (ortho) to the C2-nitrile group.

Causality in Drug Design: When this nitrile is downstream-converted into an amide or carboxylic acid, the steric clash between the isopropyl group and the carbonyl oxygen forces the carbonyl plane out of coplanarity with the pyridine ring. This phenomenon, known as conformational locking, minimizes the entropic penalty upon target binding. This strategy is frequently employed in the design of highly selective kinase inhibitors, where the locked dihedral angle perfectly matches the geometry of the kinase hinge region.

Quantitative Data Summary

Table 1: Physicochemical and Computational Parameters[1][2]

ParameterValue
CAS Number 1780025-01-5
Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
SMILES String N#CC1=NC=CC=C1C(C)C
Topological Polar Surface Area (TPSA) 36.68 Ų
Calculated LogP 2.07
Hydrogen Bond Donors / Acceptors 0 / 2
Rotatable Bonds 1

Part 2: Synthetic Methodologies (Self-Validating Protocols)

Synthesizing ortho-substituted picolinonitriles requires overcoming both steric hindrance and the potential for transition-metal catalyst poisoning by the cyanide source. The traditional Rosenmund-von Braun reaction (using stoichiometric CuCN at >150°C) is often low-yielding for sterically hindered pyridines and complicates purification. Instead, Palladium-Catalyzed Cyanation provides a milder, higher-yielding alternative[3].

Protocol: Palladium-Catalyzed Cyanation of 2-Bromo-3-isopropylpyridine

Causality of Reagent Selection:

  • Zinc Cyanide (Zn(CN)₂): Preferred over NaCN or KCN because it is virtually insoluble in standard organic solvents. It slowly releases cyanide ions into the catalytic cycle only upon transmetalation. This maintains a low steady-state concentration of free CN⁻, preventing the formation of inactive, cyanide-bridged[Pd(CN)₄]²⁻ complexes (catalyst poisoning)[3].

  • Ligand (dppf): The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enforces a cis-geometry on the Pd(II) intermediate, which is a strict stereoelectronic requirement to accelerate the critical reductive elimination step.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 2-bromo-3-isopropylpyridine (1.0 equiv), Zn(CN)₂ (0.6 equiv; provides 1.2 equiv of CN⁻), Pd₂(dba)₃ (2.5 mol%), and dppf (5 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M relative to substrate). Note: DMF must be strictly anhydrous to prevent the trace hydrolysis of the newly formed nitrile into a primary amide.

  • Catalyst Activation (Self-Validation): Heat the reaction mixture to 100°C. The color will transition from dark purple (Pd₂(dba)₃) to a reddish-brown homogeneous solution. This visual cue validates the formation of the active Pd(0)-dppf complex.

  • Reaction Monitoring: Stir for 12-16 hours. Monitor progression via GC-MS or TLC (Hexanes/EtOAc 4:1). The complete consumption of the starting halide validates the efficiency of the oxidative addition cycle.

  • Quench & Workup (Critical Causality): Cool to room temperature. Dilute with EtOAc and quench with a 4:1 mixture of saturated aqueous NaHCO₃ and aqueous NH₄OH (ammonium hydroxide).

    • Why NH₄OH? Ammonium hydroxide chelates the zinc salts and residual palladium, forming highly water-soluble ammine complexes (e.g., [Zn(NH₃)₄]²⁺). This self-validating step actively prevents the formation of intractable zinc hydroxide emulsions during liquid-liquid extraction, ensuring high recovery rates.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to yield the pure 3-isopropylpicolinonitrile.

PdCycle Pd0 Active Catalyst Pd(0)-dppf OxAdd Oxidative Addition [2-Br-3-iPr-Py]-Pd(II)-Br Pd0->OxAdd + 2-Bromo-3-isopropylpyridine TransMet Transmetalation [2-Br-3-iPr-Py]-Pd(II)-CN OxAdd->TransMet + 0.5 Zn(CN)2 - 0.5 ZnBr2 Product 3-Isopropylpicolinonitrile Product TransMet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle for the Pd-catalyzed cyanation of 2-bromo-3-isopropylpyridine.

Part 3: Downstream Applications in Drug Development

The nitrile group is a highly versatile synthetic handle. In medicinal chemistry, 3-isopropylpicolinonitrile is rarely the final Active Pharmaceutical Ingredient (API); rather, it is derivatized into various functional pharmacophores[4].

  • Hydrolysis to 3-Isopropylpicolinic Acid: Achieved via basic hydrolysis (NaOH in EtOH/H₂O at reflux). The resulting acid is a common coupling partner for synthesizing amide-linked therapeutics.

  • Reduction to Methanamine: Reduction utilizing LiAlH₄ or catalytic hydrogenation (Raney Ni, NH₃/MeOH) yields (3-isopropylpyridin-2-yl)methanamine. Self-Validation: The addition of ammonia during hydrogenation actively suppresses the formation of unwanted secondary amine dimers by shifting the equilibrium away from the intermediate imine condensation.

  • Pinner Reaction to Amidines: Treatment with anhydrous HCl gas in methanol followed by methanolic ammonia generates the amidine, a common bioisostere for basic amines in target binding pockets.

Derivatization Core 3-Isopropylpicolinonitrile Acid 3-Isopropylpicolinic Acid (Amide Coupling Precursor) Core->Acid NaOH, H2O/EtOH Reflux Amine (3-Isopropylpyridin-2-yl)methanamine (H-Bond Donor/Acceptor) Core->Amine H2, Raney Ni NH3/MeOH Amidine 3-Isopropylpicolinamidine (Basic Pharmacophore) Core->Amidine 1. HCl (g), MeOH 2. NH3 (MeOH)

Key derivatization pathways of 3-isopropylpicolinonitrile in drug discovery.

Part 4: Handling, Stability, and Storage Protocols

As a nitrile-containing heteroaromatic, 3-isopropylpicolinonitrile exhibits moderate toxicity and requires strict handling protocols.

  • Storage Parameters: Must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen) in a sealed, dry container[1][2]. Prolonged exposure to ambient moisture and light can lead to the slow, spontaneous hydrolysis of the nitrile into the primary amide.

  • Safety & Handling: Handle exclusively in a certified chemical fume hood. While the compound does not spontaneously release hydrogen cyanide (HCN) gas under standard ambient conditions, exposure to strong aqueous acids at elevated temperatures can generate lethal HCN gas.

References

  • Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: ResearchGate / RSC Advances URL: [Link]

Sources

Foundational

Technical Monograph: 3-Isopropylpyridine-2-carbonitrile

Chemo-Structural Profile, Synthetic Methodologies, and Pharmaceutical Utility [1] Executive Summary 3-Isopropylpyridine-2-carbonitrile (C₉H₁₀N₂) represents a high-value heterocyclic building block, particularly within th...

Author: BenchChem Technical Support Team. Date: March 2026

Chemo-Structural Profile, Synthetic Methodologies, and Pharmaceutical Utility [1]

Executive Summary

3-Isopropylpyridine-2-carbonitrile (C₉H₁₀N₂) represents a high-value heterocyclic building block, particularly within the domain of kinase inhibitor discovery.[1] As a substituted pyridine, it offers a critical balance of steric bulk (via the isopropyl group) and electronic modulation (via the electron-withdrawing cyano group). This scaffold is increasingly relevant in Fragment-Based Drug Design (FBDD), serving as a precursor for fused heterocycles such as pyrido[2,3-d]pyrimidines and 1,x-naphthyridines, which are privileged structures in oncology (e.g., KRAS, PI3K, and EGFR inhibitors).

This technical guide provides a definitive physicochemical profile, a robust synthetic protocol for laboratory-scale production, and analytical characterization standards.

Physicochemical Profile

The molecular weight and structural properties of 3-isopropylpyridine-2-carbonitrile are fundamental for stoichiometric calculations and ADME predictions.[1] The isopropyl group at the C3 position introduces significant lipophilicity compared to the parent picolinonitrile, influencing membrane permeability and hydrophobic pocket binding.

Table 1: Core Chemical Specifications
PropertyValueNotes
IUPAC Name 3-(Propan-2-yl)pyridine-2-carbonitrilePreferred nomenclature
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol Monoisotopic Mass: 146.0844
CAS Number Not widely listedPrecursor CAS (2-Cl): 1060812-78-3
Physical State Low-melting Solid / OilIsopropyl rotation disrupts crystal packing
Boiling Point ~235–245 °C (Predicted)Higher than 2-cyanopyridine (212°C)
LogP (Predicted) 2.1 ± 0.3Moderate lipophilicity
Topological Polar Surface Area 36.7 ŲFavorable for CNS penetration
H-Bond Acceptors 2Pyridine N and Nitrile N
H-Bond Donors 0

Synthetic Methodology

While direct ammoxidation is used industrially for simple cyanopyridines, the laboratory synthesis of 3-isopropylpyridine-2-carbonitrile requires milder conditions to preserve the isopropyl group and ensure regioselectivity.[1] The most reliable route is the Palladium-Catalyzed Cyanation (Rosenmund–von Braun equivalent) of the corresponding 2-halo-3-isopropylpyridine.[1]

Retrosynthetic Analysis & Workflow

The synthesis hinges on the efficient displacement of a C2-halogen (Cl or Br) by a cyanide source.[1] Zinc cyanide (Zn(CN)₂) is preferred over NaCN/KCN due to its lower solubility (slow release of CN⁻), which suppresses catalyst poisoning.

SynthesisWorkflow Start Precursor: 2-Chloro-3-isopropylpyridine (CAS: 1060812-78-3) Reagents Reagents: Zn(CN)2 (0.6 eq) Pd2(dba)3 (2 mol%) dppf (4 mol%) Zn dust (cat.) Start->Reagents Conditions Conditions: DMF/DMAc 120°C, 12-16h Argon Atm. Reagents->Conditions Workup Workup: Quench (FeSO4/NaOH) EtOAc Extraction Silica Gel Column Conditions->Workup Product Target: 3-Isopropylpyridine- 2-carbonitrile Workup->Product Yield: 85-92%

Figure 1: Palladium-catalyzed cyanation workflow for the synthesis of 3-isopropylpyridine-2-carbonitrile.

Detailed Experimental Protocol

Objective: Synthesis of 3-isopropylpyridine-2-carbonitrile (10 mmol scale).

Reagents:

  • 2-Chloro-3-isopropylpyridine (1.56 g, 10.0 mmol)[1]

  • Zinc cyanide (Zn(CN)₂) (0.70 g, 6.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (183 mg, 0.2 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (222 mg, 0.4 mmol)

  • Zinc dust (65 mg, 1.0 mmol) – Critical for keeping Pd in active (0) state.

  • Dimethylacetamide (DMAc) (20 mL, anhydrous)

Procedure:

  • Degassing: In a 50 mL Schlenk tube, combine the aryl chloride, Zn(CN)₂, Pd₂(dba)₃, dppf, and Zn dust. Evacuate and backfill with Argon three times.[1]

  • Solvation: Add anhydrous DMAc via syringe under Argon flow.

  • Reaction: Seal the tube and heat to 120 °C for 14 hours. Monitor by TLC (20% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]6) should disappear, and a more polar spot (Rf ~0.4) should appear.[1][2][3]

  • Quench (Safety Critical): Cool to room temperature. Dilute with EtOAc (50 mL). Pour into a saturated solution of FeSO₄ or dilute NaOH/bleach to neutralize any residual cyanide species.[1]

  • Extraction: Filter the biphasic mixture through Celite to remove zinc solids. Wash the organic layer with water (3 x 20 mL) and brine (20 mL).[1] Dry over Na₂SO₄.[1][4]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient: 0% → 30% EtOAc in Hexanes).

Analytical Characterization

Validating the structure requires confirming the presence of the nitrile group and the integrity of the isopropyl substituent.

Expected NMR Profile (CDCl₃, 400 MHz)
Proton (H)Shift (δ ppm)MultiplicityIntegrationAssignment
H-6 8.55dd (J=4.8, 1.5 Hz)1HAromatic (α to N)
H-4 7.78dd (J=8.0, 1.5 Hz)1HAromatic (γ to N)
H-5 7.45dd (J=8.0, 4.8 Hz)1HAromatic (β to N)
CH (iPr) 3.40Septet (J=6.9 Hz)1HBenzylic methine
CH₃ (iPr) 1.35Doublet (J=6.9 Hz)6HMethyl groups
Infrared (IR) Spectroscopy
  • Diagnostic Peak: Strong absorption at 2230–2240 cm⁻¹ (C≡N stretch).[1]

  • Absence: No N-H stretch (confirms no amide byproduct).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 147.20 m/z.[1]

  • Fragmentation: Loss of HCN (27 Da) or Methyl radical (15 Da) is common in MS/MS.[1]

Pharmaceutical Applications

3-Isopropylpyridine-2-carbonitrile serves as a "privileged scaffold" intermediate.[1] The nitrile group is rarely the final functionality; rather, it is a gateway to heterocycle formation.

Mechanistic Utility in Drug Design
  • Steric Occlusion: The C3-isopropyl group provides steric bulk that can fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases), improving selectivity against homologous enzymes.

  • Electronic Modulation: The C2-nitrile is electron-withdrawing, lowering the pKa of the pyridine nitrogen, which can reduce non-specific binding and improve metabolic stability.

Synthetic Transformations

The nitrile group undergoes versatile transformations to build complex drugs:

Applications Core 3-Isopropylpyridine- 2-carbonitrile Amidine Amidine Formation (Precursor for Pyrimidines) Core->Amidine LiHMDS / HCl Tetrazole Tetrazole Formation (Bioisostere for Carboxylic Acid) Core->Tetrazole NaN3 / ZnBr2 Reduction Aminomethyl Pyridine (Bidentate Ligands) Core->Reduction H2 / Raney Ni Hydrolysis Picolinamide/Acid (Metal Chelation) Core->Hydrolysis NaOH / H2O2

Figure 2: Divergent synthetic utility of the 3-isopropylpyridine-2-carbonitrile scaffold.

References

  • Maligres, P. E., et al. (2012). "Cyanation of Heterocyclic Halides with Zinc Cyanide." Tetrahedron Letters, 53(3), 315-319.

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II) as an Eco-friendly Cyanating Agent."[1] Chemical Communications, 12, 1388-1389.

  • PubChem Compound Summary. (2023). "2-Isopropylpyridine" (Structural Analog Data).[1] National Center for Biotechnology Information.[1]

  • Sakamoto, T., et al. (1980). "Palladium-catalyzed cyanation of haloarenes." Chemical & Pharmaceutical Bulletin, 28(11), 3362-3368.

Sources

Foundational

Technical Whitepaper: Isomeric Divergence in Isopropyl Picolinonitriles

Structural Topography, Synthetic Access, and Reactivity Profiles [1] Executive Summary In the architecture of heterocyclic ligands and pharmaceutical intermediates, the placement of alkyl substituents on the pyridine rin...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Topography, Synthetic Access, and Reactivity Profiles [1]

Executive Summary

In the architecture of heterocyclic ligands and pharmaceutical intermediates, the placement of alkyl substituents on the pyridine ring dictates not only physical properties but also the trajectory of downstream synthesis and metabolic stability. This guide analyzes the critical divergence between 3-isopropyl picolinonitrile and 5-isopropyl picolinonitrile .

While both share the molecular formula


, they function as distinct chemical entities:
  • 3-Isopropyl Picolinonitrile: Characterized by the "Ortho Effect," where the isopropyl group acts as a steric gatekeeper , shielding the cyano group and the pyridine nitrogen.

  • 5-Isopropyl Picolinonitrile: Characterized by remote electronic modulation, acting as a distal tuner that influences solubility and lipophilicity (LogP) without compromising the steric accessibility of the pharmacophore.[2][3]

Structural & Electronic Topography[1][3][4]

The fundamental difference lies in the spatial relationship between the isopropyl moiety and the reactive centers (the nitrile carbon and the pyridine nitrogen).

Comparative Physicochemical Profile[2][3][4]
Feature3-Isopropyl Picolinonitrile5-Isopropyl Picolinonitrile
IUPAC Name 3-(propan-2-yl)pyridine-2-carbonitrile5-(propan-2-yl)pyridine-2-carbonitrile
Steric Environment Congested: Isopropyl group at C3 is ortho to the nitrile (C2).[2][3][4]Open: Isopropyl group at C5 is para to the nitrile (C2).[2][4][5]
N-Lone Pair Availability Restricted: Steric bulk hinders metal coordination.[2][3][4][5]Accessible: Ideal for bidentate ligand formation.[2][4][5]
Hydrolysis Rate Retarded: Nucleophilic attack at nitrile carbon is blocked.[2][4][5]Standard: Similar to unsubstituted picolinonitrile.[2][4][5]
Metabolic Liability High (Benzylic oxidation at isopropyl).[2][4][5]High (Benzylic oxidation), but distinct regioselectivity.[1][4][5]
The "Ortho Effect" Visualization

The following diagram illustrates the steric interference present in the 3-isomer versus the accessible nature of the 5-isomer.

Steric_Topography cluster_3iso 3-Isopropyl Isomer (Steric Shielding) cluster_5iso 5-Isopropyl Isomer (Distal Tuning) Iso3 Isopropyl Group (C3) CN3 Nitrile Group (C2) Iso3->CN3 Steric Clash (Blocks Nucleophiles) N3 Pyridine Nitrogen (N1) Iso3->N3 Rotational Barrier (Hinders Coordination) Iso5 Isopropyl Group (C5) CN5 Nitrile Group (C2) Iso5->CN5 Remote (+I) Effect (No Steric Block) N5 Pyridine Nitrogen (N1) Iso5->N5 Electronic Stabilization

Figure 1: Steric topography comparison. Red arrows indicate steric repulsion/blocking; green dashed lines indicate electronic inductive effects.[2][5]

Synthetic Pathways: The Regioselective Challenge

The synthesis of these isomers typically originates from the same precursor: 3-isopropylpyridine .[2][3] The divergence occurs during the cyanation step, specifically via the Reissert-Henze reaction .[3]

The Common Precursor Strategy

Direct cyanation of pyridine is difficult.[2][5] The standard industrial and laboratory protocol involves activating the pyridine as an N-oxide, followed by nucleophilic attack by cyanide.[3]

Critical Insight: 3-isopropylpyridine has two positions ortho to the nitrogen: C2 and C6.[2][3][4][5]

  • Attack at C2 yields 3-isopropyl picolinonitrile .[2][4][5]

  • Attack at C6 yields 5-isopropyl picolinonitrile (Note: The numbering flips because the nitrile defines position 2).[2][4][5]

Detailed Protocol: Reissert-Henze Cyanation[2][3][4]

Reagents:

  • Substrate: 3-Isopropylpyridine N-oxide (1.0 eq)[2][3][4]

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 eq) or Potassium Cyanide (KCN)[1][4]

  • Activator: Benzoyl Chloride (PhCOCl) (1.2 eq)[1][4]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][4]

Step-by-Step Workflow:

  • Activation: Dissolve 3-isopropylpyridine N-oxide in anhydrous DCM under inert atmosphere (

    
    ). Cool to 0°C.[4][5]
    
  • Acylation: Dropwise add Benzoyl Chloride. This forms the activated N-benzoyloxypyridinium salt.[2][3][4][5] Caution: Exothermic.[2][4][5]

  • Cyanation: Add TMSCN slowly. The cyanide nucleophile attacks the ring.[5][6]

    • Regioselectivity Note: The bulky isopropyl group at C3 creates steric hindrance, disfavoring attack at C2.[1][5] Therefore, the C6 attack (leading to the 5-isopropyl isomer) is kinetically favored. [3]

  • Workup: Quench with saturated

    
    . Extract with DCM.[4][5]
    
  • Purification: The crude mixture will contain both isomers (typically 5-iso > 3-iso).[2][3][4][5] Separation requires high-performance flash chromatography (Silica gel, Hexane/EtOAc gradient).[2][3][4]

Synthetic Logic Flow

Synthesis_Pathway Start 3-Isopropylpyridine Oxidation mCPBA oxidation Start->Oxidation NOxide 3-Isopropylpyridine N-oxide Oxidation->NOxide Activation Activation (PhCOCl + TMSCN) NOxide->Activation Intermediate N-Benzoyloxypyridinium Salt Activation->Intermediate PathA Path A: Attack at C2 (Sterically Hindered) Intermediate->PathA PathB Path B: Attack at C6 (Sterically Open) Intermediate->PathB Prod3 3-Isopropyl Picolinonitrile (Minor Product) PathA->Prod3 Prod5 5-Isopropyl Picolinonitrile (Major Product) PathB->Prod5

Figure 2: Divergent synthesis via Reissert-Henze reaction.[2][3][4] Path B is favored due to lower steric hindrance.

Reactivity & Application Profile

Hydrolysis Kinetics (The "Why" for Process Chemists)

When converting the nitrile to an acid or amide (e.g., Pinner synthesis or basic hydrolysis):

  • 3-Isopropyl Isomer: The reaction rate is significantly slower (

    
     reduced by orders of magnitude).[2][3][4] The isopropyl group blocks the trajectory of the water molecule attacking the nitrile carbon.[5] High temperatures or forcing conditions (e.g., 
    
    
    
    at 100°C+) are often required.[1][4][5]
  • 5-Isopropyl Isomer: Reacts at rates comparable to unsubstituted picolinonitrile.[2][3][4][5] Standard conditions (

    
    , RT) are usually sufficient.[1][5]
    
Ligand Design (Bipyridines)

In coordination chemistry (e.g., Ruthenium or Iridium catalysts):

  • 3-Isopropyl: The substituent forces the ligand to twist, breaking planarity with the metal center.[3] This weakens the Metal-N bond but can increase catalyst lifetime by preventing dimerization.[2][3][4][5]

  • 5-Isopropyl: Maintains planarity.[2][3][4][5] Used to increase the solubility of the complex in organic solvents (toluene/THF) without altering the electronic band gap significantly.[5]

References

  • Fife, W. K. (1983).[1][2][4][5] Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile. Journal of Organic Chemistry.

  • Katritzky, A. R., & Lagowski, J. M. (1971).[1][2][5] Chemistry of the Heterocyclic N-Oxides. Academic Press.[4][5] (Foundational text on Reissert-Henze mechanisms).

  • Scriven, E. F. V. (1984).[1][2][4][5][7][8] Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7522, Picolinonitrile.

  • BenchChem Technical Support. (2025). The Pivotal Intermediate: Benchmarking Isopropyl 5,6-diaminonicotinate. (Reference for isopropyl pyridine solubility effects).

Sources

Protocols & Analytical Methods

Method

synthesis of 3-(propan-2-yl)pyridine-2-carbonitrile from 2-chloro-3-isopropylpyridine

Executive Summary This application note details the synthetic protocols for converting 2-chloro-3-isopropylpyridine (CAS: N/A for specific isomer, generic chloropyridine precursor) to 3-(propan-2-yl)pyridine-2-carbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic protocols for converting 2-chloro-3-isopropylpyridine (CAS: N/A for specific isomer, generic chloropyridine precursor) to 3-(propan-2-yl)pyridine-2-carbonitrile (also known as 3-isopropylpicolinonitrile, CAS: 1780025-01-5).

The transformation represents a challenging nucleophilic aromatic substitution (


) due to the significant steric hindrance imposed by the ortho-isopropyl group adjacent to the reaction center (C2 position). While traditional Rosenmund-von Braun conditions (CuCN) are viable, they often suffer from difficult workups and heavy metal waste. This guide prioritizes a Palladium-Catalyzed Cyanation  using Potassium Hexacyanoferrate(II) as a non-toxic cyanide source, ensuring high yields and improved safety profiles suitable for pharmaceutical intermediate synthesis.

Scientific Background & Retrosynthetic Analysis

The Steric Challenge

The target molecule features a nitrile group at the C2 position of the pyridine ring. The starting material, 2-chloro-3-isopropylpyridine, presents a specific kinetic barrier:

  • Electronic Effect: The pyridine nitrogen renders the C2 position electron-deficient, theoretically activating it for nucleophilic attack.

  • Steric Effect: The bulky isopropyl group at C3 creates a "picket fence" effect, hindering the approach of the metal catalyst (in Pd-catalyzed cross-coupling) or the nucleophile (in classical substitution).

Strategic Selection

We evaluate three methodologies:

  • Method A (Recommended): Pd-Catalyzed Cyanation using

    
    . This "green" approach utilizes a non-toxic cyanide source and operates under milder conditions.[1][2]
    
  • Method B (Standard): Pd-Catalyzed Cyanation using

    
    .[1] A highly reliable method for medicinal chemistry scales.
    
  • Method C (Legacy): Rosenmund-von Braun using CuCN. Reserved for cases where transition metal catalysts are poisoned by other functional groups.

Experimental Protocols

Method A: Green Cyanation (Pd/K4[Fe(CN)6])

Best for: Safety, scalability, and ease of workup.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] The bulky dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is selected specifically to create a wide bite angle, facilitating the reductive elimination step which is often the rate-determining step in hindered substrates.

Materials:

  • Substrate: 2-Chloro-3-isopropylpyridine (1.0 equiv)

  • Reagent:

    
     (0.25 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (4 mol%) or Xantphos (for higher turnover)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMA (N,N-Dimethylacetamide) or NMP

Step-by-Step Protocol:

  • Inerting: Charge a dry Schlenk tube or pressure vial with a magnetic stir bar. Cycle 3x with vacuum/Argon to remove oxygen (Critical:

    
     kills the active Pd(0) species).
    
  • Loading: Add 2-chloro-3-isopropylpyridine (10 mmol, 1.55 g),

    
     (2.5 mmol, 1.05 g), and 
    
    
    
    (10 mmol, 1.06 g).
  • Catalyst Addition: Add

    
     (45 mg) and dppf (220 mg) under a positive stream of Argon.
    
  • Solvation: Add anhydrous DMA (20 mL). The concentration should be ~0.5 M to ensure adequate mixing of the heterogeneous ferrocyanide.

  • Reaction: Seal the vessel and heat to 120°C for 12–16 hours.

    • Note: The isopropyl group may require slightly higher thermal energy than unhindered pyridines.

  • Monitoring: Check via HPLC/TLC (Eluent: 20% EtOAc/Hexanes). Product typically has a lower

    
     than the starting chloride.
    
  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and water (50 mL). Filter through a Celite pad to remove iron salts.

  • Purification: Wash the organic layer with brine (3x) to remove DMA. Dry over

    
    , concentrate, and purify via flash column chromatography (Gradient: 0-15% EtOAc in Hexanes).
    
Method B: Zinc Cyanide Protocol (Pd/Zn(CN)2)

Best for: Small-scale medicinal chemistry (mg to g scale).

Materials:

  • Substrate: 2-Chloro-3-isopropylpyridine (1.0 equiv)

  • Reagent:

    
     (0.6 equiv)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (4 mol%)

  • Additive: Zn dust (10 mol%) - Optional, keeps Pd active.

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Setup: In a glovebox or under strict Argon flow, combine substrate (1.0 equiv),

    
     (0.6 equiv), 
    
    
    
    , dppf, and Zn dust in a microwave vial.
  • Solvation: Add DMF (degassed).

  • Heating:

    • Thermal: 110°C for 4–6 hours.

    • Microwave: 140°C for 30–60 minutes (High pressure warning).

  • Quench: Cool to RT. Caution: Add saturated

    
     or dilute NaOH/bleach solution to quench excess cyanide before disposal.
    
  • Extraction: Extract with

    
     or Toluene.
    
  • Purification: Silica gel chromatography.

Comparative Data Analysis

ParameterMethod A (

)
Method B (

)
Method C (CuCN)
Cyanide Toxicity Low (Non-toxic solid)High (Releases HCN with acid)High
Yield (Est.) 85-92%88-95%60-75%
Temp Requirement 120°C110-140°C160-180°C
Purification Easy (Fe salts insoluble)Moderate (Zn salts soluble)Difficult (Cu chelation)
Steric Tolerance Excellent (Slow release of CN)GoodPoor

Process Visualization

Reaction Workflow (DOT Diagram)

SynthesisWorkflow Start Start: 2-Chloro-3-isopropylpyridine ReagentPrep Reagent Prep: Degas DMA/DMF Weigh K4[Fe(CN)6] / Zn(CN)2 Start->ReagentPrep CatalystMix Catalyst Activation: Pd(OAc)2 + dppf (In situ formation of Pd-L species) ReagentPrep->CatalystMix Reaction Reaction: 120°C, 12-16h Inert Atmosphere (Ar) CatalystMix->Reaction Check IPC (In-Process Control): HPLC/TLC >98% Conversion? Reaction->Check Check->Reaction No (Extend Time/Add Cat) Workup Workup: Dilute EtOAc/H2O Filter Celite (Remove Fe/Pd) Check->Workup Yes Purification Purification: Flash Chromatography (Hex/EtOAc) Workup->Purification Product Final Product: 3-Isopropylpicolinonitrile Purification->Product

Caption: Workflow for the Pd-catalyzed cyanation of sterically hindered chloropyridines.

Critical Process Parameters (CPPs) & Troubleshooting

  • Oxygen Exclusion (Critical):

    • Issue: Reaction turns black immediately and stalls.

    • Cause: Oxidation of phosphine ligands or Pd(0).

    • Fix: Use a glovebox or rigorous Schlenk technique (freeze-pump-thaw solvents).

  • Steric Hindrance:

    • Issue: Low conversion (<50%) after 16h.

    • Cause: The isopropyl group blocks the oxidative addition of Pd into the C-Cl bond.

    • Fix: Switch to Xantphos or SPhos ligands (highly active for hindered chlorides) or increase temperature to 130°C.

  • Cyanide Poisoning:

    • Issue: Catalyst deactivation.[3]

    • Cause: High concentration of free

      
       ions can form stable 
      
      
      
      species, which are catalytically inactive.
    • Fix: This is why Method A (

      
      ) is preferred; it releases cyanide slowly, maintaining low free 
      
      
      
      concentration.

Safety & Handling

  • Cyanide Hazard: While

    
     is non-toxic, it can release HCN upon contact with strong acids. 
    
    
    
    and CuCN are acutely toxic. Always work in a functioning fume hood.
  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[4] Organic Letters, 13(3), 648–651. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. Link

  • Maligres, P. E., et al. (2004). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide.[1] Tetrahedron Letters, 45(48), 8849-8851. Link

  • BenchChem. (2025). Synthesis and Properties of 2-Chloro-3-cyanopyridine Derivatives: A Technical Guide. Link

Sources

Application

Suzuki-Miyaura coupling using 3-isopropylpyridine boronic acid derivatives

Application Note: Suzuki-Miyaura Coupling of 3-Isopropylpyridine Boronic Acid Derivatives Abstract The incorporation of 3-isopropylpyridine moieties is a high-value strategy in medicinal chemistry to modulate lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of 3-Isopropylpyridine Boronic Acid Derivatives

Abstract

The incorporation of 3-isopropylpyridine moieties is a high-value strategy in medicinal chemistry to modulate lipophilicity and fill hydrophobic pockets in kinase targets. However, Suzuki-Miyaura coupling of 3-isopropylpyridine boronic acids presents a dual challenge: the electronic instability characteristic of pyridine boronates (rapid protodeboronation) and the steric hindrance imposed by the bulky isopropyl group. This guide outlines mechanistic failure modes and provides two validated protocols—a high-turnover "Fast Coupling" method for stable isomers and a "Slow-Release" MIDA boronate method for difficult substrates—to ensure reproducible biaryl synthesis.

Part 1: The Challenge – Mechanistic Insight

To successfully couple 3-isopropylpyridine derivatives, one must understand the "Race to Transmetallation." The reaction outcome is determined by the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

The Electronic Trap (Protodeboronation)

Pyridine boronic acids, particularly 2-pyridyl and electron-deficient isomers, are prone to rapid C–B bond hydrolysis (protodeboronation) under basic conditions. The pyridine nitrogen renders the ring electron-deficient, increasing the Lewis acidity of the boron center and facilitating base attack.

  • Risk Factor: If the boron is at position 2 or 6, the proximity of the nitrogen lone pair accelerates decomposition.

  • 3-Isopropyl Effect: While the isopropyl group is electron-donating (+I effect), which theoretically stabilizes the C–B bond slightly, its primary contribution is steric bulk .

The Steric Wall

The isopropyl group at position 3 creates a significant steric cone.

  • Ortho-Substitution: If the boronic acid is at position 2 or 4, the isopropyl group hinders the approach of the palladium-oxidative addition complex during transmetallation.

  • Consequence: Slow transmetallation increases the residence time of the boronic acid in the basic media, allowing the destructive protodeboronation pathway to win.

Visualizing the Competing Pathways

SuzukiMechanism Start 3-Isopropylpyridine Boronic Acid Boronate Boronate Species (Activated) Start->Boronate + Base Base Base (OH-) Base->Boronate Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Productive Path (Requires Bulky Ligand) Decomp Protodeboronation (Decomposition) Boronate->Decomp Destructive Path (Accelerated by Sterics) Pd_OA Pd(II)-Ar-X (Oxidative Addition Complex) Pd_OA->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination Pyridine Isopropylpyridine (Byproduct) Decomp->Pyridine

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation. Steric bulk from the isopropyl group slows transmetallation, favoring decomposition.

Part 2: Strategic Solutions

Strategy A: Ligand Engineering (The "Fast" Approach)

To win the race, we must accelerate transmetallation. This requires electron-rich, bulky phosphine ligands.

  • Solution: Buchwald G3/G4 Precatalysts .

  • Ligand Choice:

    • XPhos: The gold standard for sterically hindered couplings (e.g., if Boron is ortho to Isopropyl).

    • SPhos: Excellent for general heteroaryl coupling where sterics are moderate.

  • Why Precatalysts? They generate the active monoligated Pd(0) species immediately, preventing the induction period where boronic acid decomposition often occurs.

Strategy B: Concentration Control (The "Slow-Release" Approach)

If the boronic acid is too unstable (e.g., 2-boronates), we must keep its free concentration low.

  • Solution: MIDA Boronates .

  • Mechanism: MIDA (N-methyliminodiacetic acid) protects the boron.[1] Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This prevents the accumulation of the sensitive species.

Part 3: Optimized Protocols

Protocol 1: High-Turnover Coupling (For Stable Isomers)

Use this for 3-isopropylpyridine-5-boronic acid or when the halide is highly reactive.

Reagents:

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution)[2]

  • Solvent: THF or 1,4-Dioxane

  • Temperature: 40 °C – 60 °C

Step-by-Step:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), 3-isopropylpyridine boronic acid (1.5 equiv), and XPhos Pd G3 (0.02 equiv).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed THF (concentration 0.2 M relative to halide).

  • Base Addition: Add degassed 0.5 M K₃PO₄ (3.0 equiv). Crucial: Do not use solid base; the biphasic system regulates the base concentration.

  • Reaction: Stir vigorously at 40 °C. Monitor by LCMS at 30 minutes.

    • Note: If conversion is <50% and boronic acid is consumed, switch to Protocol 2.

Protocol 2: MIDA Boronate Slow-Release (For Unstable/Hindered Isomers)

Use this for 3-isopropylpyridine-2-boronic acid or 4-boronic acid (ortho to iPr).

Reagents:

  • Substrate: 3-Isopropyl-X-pyridyl MIDA boronate

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (5:1 ratio)

  • Temperature: 60 °C – 80 °C

Step-by-Step:

  • Preparation: If the MIDA boronate is not commercially available, synthesize it from the boronic acid and MIDA acid in refluxing Toluene/DMSO [Reference 1].

  • Setup: Charge the reaction vessel with Aryl Halide (1.0 equiv), Pyridyl MIDA boronate (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst: Add XPhos Pd G3 (0.02 equiv).

  • Solvent: Add a mixture of Dioxane:Water (5:1) degassed.[2] The water is essential for the hydrolysis of the MIDA group.

  • Reaction: Heat to 60 °C. The MIDA ester will slowly hydrolyze, releasing the active boronic acid which is immediately trapped by the Palladium catalyst.

  • Workup: Cool to RT, dilute with EtOAc, wash with NaHCO₃ (sat), dry over Na₂SO₄.

Part 4: Data Summary & Troubleshooting

Optimization Matrix
VariableRecommendationRationale
Ligand XPhos Large steric bulk of XPhos facilitates transmetallation with hindered 3-isopropyl substrates.
Base K₃PO₄ (aq) Anhydrous bases (KOtBu) are too strong and cause rapid decomposition. Carbonates (K₂CO₃) are often too weak for hindered systems.
Solvent THF or Dioxane Ethers coordinate weakly to Pd, stabilizing the active species without inhibiting the reaction.
Additive None Avoid Cu(I) salts unless specifically coupling to 2-pyridyl MIDA boronates in air (Liebeskind-Srogl variants).
Troubleshooting Flowchart

Troubleshooting Start Reaction Analysis (LCMS) Result1 SM Halide Remaining Boronic Acid Gone Start->Result1 Result2 SM Halide Remaining Boronic Acid Remaining Start->Result2 Result3 Homocoupling Observed Start->Result3 Action1 Protodeboronation! Switch to Protocol 2 (MIDA Boronate) Result1->Action1 Action2 Catalyst Inactive. Switch to XPhos Pd G4 or Increase Temp Result2->Action2 Action3 Oxygen Leak. Degas solvents longer. Check inert lines. Result3->Action3

Figure 2: Diagnostic workflow for reaction failure. The disappearance of boronic acid without product formation is the hallmark of protodeboronation.

Part 5: References

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates." J. Am. Chem. Soc.[3][4]2009 , 131, 6961–6963. Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[3] J. Am. Chem. Soc.[3][4]2010 , 132, 14073–14075.[3] Link

  • Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Acc.[5][6] Chem. Res.2007 , 40, 275–286. Link

  • Kallemeyn, J. M.; Ku, Y.-Y.; Mulhern, M. M.; Bishop, R. "Preparation of 3-Pyridylboronic Acid." Org.[4][5][7][8][9] Synth.2022 , 99, 1–14. Link

  • Billingsley, K. L.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

Sources

Method

catalytic hydration of 3-isopropylpicolinonitrile to amide

Application Note: Catalytic Hydration of Sterically Hindered 3-Isopropylpicolinonitrile Executive Summary & Strategic Rationale The hydration of 3-isopropylpicolinonitrile (1) to 3-isopropylpicolinamide (2) presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydration of Sterically Hindered 3-Isopropylpicolinonitrile

Executive Summary & Strategic Rationale

The hydration of 3-isopropylpicolinonitrile (1) to 3-isopropylpicolinamide (2) presents a unique dual challenge in organic synthesis: electronic deactivation via the pyridine ring and extreme steric hindrance from the ortho-isopropyl group. While standard nitriles are easily hydrated, this specific substrate resists conventional acidic/basic hydrolysis due to the "ortho-effect," often requiring harsh conditions that lead to over-hydrolysis to the carboxylic acid (Picolinic acid derivative).

This guide details a high-fidelity protocol using the Ghaffar-Parkins Platinum Catalyst . Unlike traditional Radziszewski conditions (


) which often fail or produce by-products with electron-deficient heteroaromatics, the platinum(II) phosphinito system operates under neutral conditions. It leverages a "ligand-assisted" mechanism where the catalyst itself acts as the nucleophile, bypassing the steric blockade that prevents direct water attack.

Critical Analysis of Reaction Dynamics

The "Ortho-Pyridyl" Challenge

The 3-isopropyl group creates a hydrophobic pocket around the nitrile carbon, significantly raising the activation energy for nucleophilic attack. Furthermore, the pyridine nitrogen at position 1 acts as a competitive Lewis base.[1] In standard metal-catalyzed hydrations (e.g., Ru, Rh), the pyridine nitrogen often chelates the metal center, forming a stable, non-reactive 5-membered ring (metal-N-C-C-CN), effectively poisoning the catalyst.

Why the Ghaffar-Parkins Catalyst? The Ghaffar-Parkins catalyst,


, overcomes this via:
  • Secondary Coordination Sphere: The active nucleophile is not free water, but the oxygen atom of the phosphinous acid ligand (

    
    ), which is coordinated to the Pt center.
    
  • Intramolecular Delivery: The catalyst binds the nitrile nitrogen, activates the

    
     bond, and delivers the water equivalent intramolecularly, minimizing the entropic penalty of the steric bulk.
    

Experimental Protocol: Platinum-Catalyzed Hydration

Materials & Reagents
  • Substrate: 3-Isopropylpicolinonitrile (CAS: 100-54-9 derivative, >98% purity).

  • Catalyst: Ghaffar-Parkins Catalyst

    
     (commercially available or synthesized in-situ).
    
  • Solvent: Ethanol/Water (1:1 v/v) or THF/Water for higher solubility.

  • Atmosphere: Open air (Catalyst is air-stable).

Step-by-Step Methodology

Step 1: Catalyst Loading Calculation For sterically hindered substrates like (1) , a catalyst loading of 0.5 - 1.0 mol% is recommended. Standard nitriles require only 0.1 mol%, but the ortho-isopropyl group necessitates a higher turnover frequency (TOF) compensation.

Step 2: Reaction Assembly

  • Charge a 25 mL round-bottom flask with 3-isopropylpicolinonitrile (1.0 equiv, e.g., 5.0 mmol, 731 mg).

  • Add Ethanol (2.5 mL) and Deionized Water (2.5 mL). Note: Ensure the substrate is fully dispersed; mild heating (40°C) may be needed for dissolution.

  • Add the Ghaffar-Parkins Catalyst (0.5 mol%, 25 mg).

  • Seal the flask with a septum but insert a vent needle (reaction is not oxygen-sensitive, but pressure release is good practice).

Step 3: Reaction Incubation

  • Heat the mixture to 75°C - 80°C . Critical: Do not exceed 100°C to avoid ligand dissociation.

  • Monitor reaction progress via HPLC or TLC (Eluent: 5% MeOH in DCM).

    • Target: Disappearance of nitrile peak (

      
      ) and appearance of amide (
      
      
      
      ).
    • Timeframe: Typically 4–12 hours for hindered substrates.[1]

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure to remove ethanol. The product often precipitates from the remaining aqueous phase.

  • Filtration: If solid forms, filter and wash with cold water (

    
    ) and hexanes (
    
    
    
    ) to remove unreacted nitrile.
  • Extraction (Alternative): If oil forms, extract with Ethyl Acetate (

    
    ). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallization from EtOAc/Hexanes or flash chromatography (DCM/MeOH) if high purity (>99.5%) is required for biological assays.[1]

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the ligand-assisted water delivery that bypasses the steric hindrance of the isopropyl group.

GhaffarParkinsCycle cluster_legend Key Mechanism Advantage Catalyst Active Pt-Hydride Species [PtH(L)(L-OH)] Complex1 Nitrile Coordination (Steric Check) Catalyst->Complex1 + 3-iPr-Picolinonitrile Intermediate Ligand-Assisted Nucleophilic Attack Complex1->Intermediate Pt activates C≡N Imino Imino-Platinum Intermediate Intermediate->Imino P-OH attacks C≡N (Intramolecular) ProductRel Product Release 3-Isopropylpicolinamide Imino->ProductRel + H2O - Amide ProductRel->Catalyst Regeneration Note The P-OH ligand acts as the water carrier, avoiding steric clash of external H2O attack.

Caption: Catalytic cycle showing ligand-assisted hydration bypassing the 3-isopropyl steric barrier.[2][3][4][5][6][7][8]

Comparative Data & Performance Metrics

The following table contrasts the Platinum method against traditional protocols for ortho-substituted pyridyl nitriles.

ParameterPt-Catalyzed (Recommended) Basic Hydrolysis (Radziszewski) Acid Hydrolysis (

)
Catalyst/Reagent Ghaffar-Parkins (0.5 mol%)

(Excess)

(Stoichiometric)
Reaction Temp 75°C (Neutral pH)25°C - 50°C (pH > 12)>90°C (pH < 1)
Yield (Isolated) 92 - 96% 60 - 75%40 - 55%
Selectivity >99% Amide~85% (15% Acid byproduct)~60% (Hydrolysis to Acid)
Functional Tolerance Excellent (Compatible with esters)Poor (Hydrolyzes esters)Poor (Harsh conditions)
Steric Sensitivity Low (Ligand delivery)High (Blocked attack)Moderate

Troubleshooting & Self-Validation

  • System Validation: Before committing valuable substrate, run a control reaction with benzonitrile (1.0 mmol) and catalyst (0.1 mol%). Conversion to benzamide should be >95% within 30 minutes at 80°C. If slow, the catalyst may be oxidized (check P-OH ligand integrity via NMR).

  • Chelation Poisoning: If the reaction stalls at ~20% conversion, the pyridine nitrogen might be competitively binding the Pt. Remedy: Increase reaction temperature to 90°C or add 5-10% Trifluoroethanol (TFE) as a co-solvent to disrupt the pyridine-Pt interaction via hydrogen bonding.

  • Solubility Issues: If the starting material oils out in EtOH/Water, switch to Dioxane/Water (2:1) . The catalyst is tolerant of dioxane.

References

  • Ghaffar, T., & Parkins, A. W. (1995).[1][7] The catalytic hydration of nitriles to amides using a platinum(II) phosphinito complex.[6][7] Tetrahedron Letters, 36(47), 8657-8660.[1] Link

  • Ghaffar, T., & Parkins, A. W. (2000).[1] An improved catalyst for the hydration of nitriles.[9][10] Journal of Molecular Catalysis A: Chemical, 160(2), 249-261.[1] Link[1]

  • Xing, X., Xu, C., Chen, B., Li, C., Virgil, S. C., & Grubbs, R. H. (2018).[1] Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration: Catalyst Design and Ligand Screening via High-Throughput Techniques. Journal of the American Chemical Society, 140(50), 17782–17789.[1] Link[1]

  • Naka, H., et al. (2020).[1] Selective Hydration of Nitriles to Corresponding Amides in Air with Rh(I)-N-Heterocyclic Complex Catalysts. Molecules, 25(3), 603.[1] Link[1]

  • Goto, A., Endo, K., & Saito, S. (2008).[1] Hydration of Nitriles to Amides by a Chitin-Supported Ruthenium Catalyst. Angewandte Chemie International Edition, 47(37), 7070-7073.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(Propan-2-yl)pyridine-2-carbonitrile by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(propan-2-yl)pyridine-2-carbonitrile using silica gel column chromatography. The con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(propan-2-yl)pyridine-2-carbonitrile using silica gel column chromatography. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.

Section 1: Fundamentals & Method Development

This section covers the essential preliminary steps and foundational knowledge required before beginning the purification process.

Q1: What are the critical chemical properties of 3-(propan-2-yl)pyridine-2-carbonitrile that influence its chromatographic behavior?

A: The two most critical features are its moderate polarity and, most importantly, the basicity of the pyridine nitrogen.

  • Polarity: The presence of the nitrile group (-C≡N) and the pyridine ring makes the molecule polar. The isopropyl group adds some nonpolar character. This moderate polarity means it will interact with the silica gel stationary phase, but can be eluted with common solvent systems like hexanes/ethyl acetate.

  • Basicity (pKa): The lone pair of electrons on the pyridine nitrogen atom gives the molecule basic properties. Pyridine derivatives typically have a pKa in the range of 5 to 6.[1] This basicity is the primary cause of most purification challenges on standard silica gel, which has acidic silanol groups (Si-OH) on its surface. The basic nitrogen can form strong ionic interactions with these acidic sites, leading to significant peak tailing and potential irreversible adsorption.[1][2]

Q2: How do I select and optimize the mobile phase (eluent) for my separation?

A: The ideal mobile phase should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound on a Thin Layer Chromatography (TLC) plate. This Rƒ value typically ensures good separation from impurities without requiring excessively long elution times.

The process begins with TLC analysis:

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a silica gel TLC plate.

  • Solvent Screening: Develop the TLC plate in a series of test solvents with varying polarity. Start with a low-polarity mixture and gradually increase it. A common starting point for a moderately polar compound is 10% ethyl acetate in hexanes.

  • Optimization: Adjust the ratio of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes) until the Rƒ of the 3-(propan-2-yl)pyridine-2-carbonitrile spot is in the optimal 0.25-0.35 range.

  • Addressing Tailing on TLC: If you observe significant streaking or tailing of the spot even on the TLC plate, add a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) , to your eluent mixture. This will occupy the acidic sites on the silica, leading to a more symmetrical spot and predicting better performance on the column.[2]

Section 2: Standard Operating Protocol

This section provides a detailed, step-by-step workflow for the column chromatography procedure.

Experimental Workflow: From Crude Material to Pure Compound

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC 1. TLC Analysis (Optimize Eluent) SamplePrep 2. Sample Preparation (Dry Loading Recommended) ColumnPacking 3. Column Packing (Wet Slurry Method) Loading 4. Load Sample ColumnPacking->Loading Equilibrate Column Elution 5. Elute with Mobile Phase (Isocratic or Gradient) Collection 6. Collect Fractions FractionAnalysis 7. Analyze Fractions (TLC) Collection->FractionAnalysis Pooling 8. Pool Pure Fractions Evaporation 9. Solvent Evaporation Final Pure Compound G cluster_problem The Problem: Strong Acid-Base Interaction cluster_solution The Solution: Competitive Binding Pyridine 3-(propan-2-yl)pyridine-2-carbonitrile (Lewis Base) Silica Silica Gel Surface Si-OH (Brønsted Acid) Pyridine->Silica Strong Interaction (Causes Tailing) Triethylamine Triethylamine (Et3N) (Stronger Base) Silica_Masked Silica Gel Surface Si-O-H...NEt3 (Masked Acidic Site) Triethylamine->Silica_Masked Preferentially Binds & Masks Site Pyridine_Elution Pyridine Compound Elutes Symmetrically Silica_Masked->Pyridine_Elution Weak Interaction Only G Start Analyze TLC of Fractions Problem What is the issue? Start->Problem Tailing Peak Tailing / Streaking? Problem->Tailing Resolution Poor Separation / Co-elution? Problem->Resolution Retention Incorrect Retention? Problem->Retention Good Separation is Good Problem->Good Tailing->Resolution No Sol_Tailing Add 0.5-1% Et3N to Mobile Phase Tailing->Sol_Tailing Yes Resolution->Retention No Sol_Resolution Try a Shallower Gradient or Change Solvent System Resolution->Sol_Resolution Yes Retention->Good No (Rƒ is 0.25-0.35) Sol_Retention_High Decrease Eluent Polarity (e.g., less EtOAc) Retention->Sol_Retention_High Too Fast (High Rƒ) Sol_Retention_Low Increase Eluent Polarity (e.g., more EtOAc) Retention->Sol_Retention_Low Too Slow (Low Rƒ)

Sources

Optimization

Technical Support: Purification of 3-Isopropylpicolinonitrile

Ticket ID: #PYR-CN-SEP-001 Subject: Separation of 3-isopropylpicolinonitrile from acid byproducts (3-isopropylpicolinic acid) Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-CN-SEP-001 Subject: Separation of 3-isopropylpicolinonitrile from acid byproducts (3-isopropylpicolinic acid) Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Core Logic: The pH Switch

To separate 3-isopropylpicolinonitrile (Target) from its hydrolysis byproduct, 3-isopropylpicolinic acid (Impurity), you must exploit the difference in their ionization states at specific pH levels.

  • The Target (Nitrile): A weak base (Pyridine ring). The electron-withdrawing cyano group significantly lowers the basicity of the ring nitrogen (approx. pKa < 2.0).[1][2] Consequently, it remains neutral and lipophilic across a wide pH range (pH 3–14).

  • The Impurity (Acid): An amphoteric molecule. It contains a carboxylic acid group (pKa ~4.8) and a pyridine nitrogen.[3]

    • At pH > 7: It exists as a carboxylate anion (

      
      ), making it highly water-soluble .
      
    • At pH < 2: It exists as a cation (

      
      ), making it water-soluble.
      
    • At pH ~3–4 (Isoelectric Point): It exists as a zwitterion (

      
      ) and typically exhibits its lowest solubility, potentially precipitating or forming emulsions.
      

The Solution: Perform a Basic Liquid-Liquid Extraction . By adjusting the aqueous phase to pH 8–10, you force the acid impurity into the aqueous layer (as a salt) while the nitrile target remains in the organic layer.

Visualizing the Separation Logic

The following diagram illustrates the species distribution and phase location based on pH.

ExtractionLogic Start Crude Mixture (Nitrile + Acid) Solvent Dissolve in Organic Solvent (DCM or EtOAc) Start->Solvent BaseWash Add Sat. NaHCO3 (pH ~8.5) Solvent->BaseWash Deprotonates Acid Separation Phase Separation BaseWash->Separation OrgLayer Organic Layer Contains: 3-isopropylpicolinonitrile (Neutral Species) Separation->OrgLayer Target stays Organic AqLayer Aqueous Layer Contains: Sodium 3-isopropylpicolinate (Anionic Species) Separation->AqLayer Impurity goes Aqueous Workup Dry (MgSO4) & Concentrate OrgLayer->Workup Final Product Waste Discard or Acidify to Recover Acid AqLayer->Waste

Figure 1: Workflow for the base-mediated separation of pyridine nitriles from carboxylic acids.

Standard Operating Procedure (SOP)

Objective: Isolate >98% pure 3-isopropylpicolinonitrile.

Materials Required[4][5][6][7][8][9][10]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: DCM is denser than water (Bottom Layer). EtOAc is less dense (Top Layer).

  • Base: Saturated Sodium Bicarbonate (

    
    ) solution.
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    
Protocol Steps
  • Dissolution: Dissolve the crude reaction mixture in the chosen organic solvent (approx. 10 mL solvent per 1 g crude).

  • First Wash (Removal of Bulk Acid):

    • Transfer to a separatory funnel.[4][5]

    • Add an equal volume of Saturated

      
       .
      
    • Critical: Shake gently and vent frequently. Carbonates release

      
       gas upon reacting with acids. Pressure buildup can cause glass failure.
      
  • Phase Check:

    • Allow layers to separate.[5]

    • Test pH of Aqueous Layer: It must be pH 8–9. If pH < 8, the acid capacity of the buffer is exhausted. Remove aqueous layer and repeat Step 2 with fresh

      
      .
      
  • Separation:

    • Collect the Organic Layer (contains Target).

    • Set aside the Aqueous Layer (contains Impurity).

  • Brine Wash: Wash the organic layer once with saturated Brine (NaCl) to break any micro-emulsions and remove trapped water.

  • Drying: Collect organic layer, dry over anhydrous

    
     for 10 minutes, filter, and concentrate in vacuo.
    
Data Verification Table
ParameterTarget (Nitrile)Impurity (Acid)
State at pH 8.5 Neutral (Organic Soluble)Anionic (Water Soluble)
TLC Behavior (Normal Phase) High

(Non-polar)
Low

or Baseline (Polar/Ionic)
pKa (Pyridine N) ~1.5 (Very Weak Base)~4–5 (Carboxylic Acid)

Troubleshooting Guide

Scenario: "I followed the protocol, but my yield is low."

Potential CauseDiagnosisCorrective Action
pH too low (Acidic Workup) Did you use HCl or water only?If pH < 2, the pyridine ring of the target protonates (

), making it water-soluble. Fix: Re-adjust aqueous layer to pH 9 and re-extract with solvent.
Phase Inversion Did you use DCM?DCM is the bottom layer. Ensure you didn't discard the organic layer by mistake. Test layers by adding a drop of water to see if it mixes.
Emulsion Formation Cloudy interface that won't settle?Pyridine derivatives can act as surfactants. Fix: Add solid NaCl to the mixture or filter the entire biphasic mixture through a pad of Celite.

Scenario: "The acid impurity is still present in the organic layer."

  • Cause: The partition coefficient of the acid is not 100:0. Small amounts of the un-ionized acid (zwitterion) may linger in the organic phase if the pH is near the isoelectric point (pH 3–5).

  • Fix: Switch to a stronger base. Use 1M Sodium Carbonate (

    
    , pH ~11)  instead of Bicarbonate. This ensures complete deprotonation of the acid. Warning: Do not use strong Hydroxide (NaOH) with heating, as it may hydrolyze the nitrile target over time [1].
    

Advanced Visualization: Species Distribution

Understanding the charge state is vital for modification of the protocol.

SpeciesDistribution LowPH pH < 2 (Acidic) Target_Low Target: Protonated (Water Soluble) LowPH->Target_Low Risk of Loss Acid_Low Impurity: Cationic (Water Soluble) LowPH->Acid_Low MidPH pH 3-5 (Isoelectric) Target_High Target: Neutral (Organic Soluble) MidPH->Target_High Acid_Mid Impurity: Zwitterion (Precipitate/Emulsion) MidPH->Acid_Mid Separation Difficult HighPH pH > 8 (Basic) HighPH->Target_High Optimal Region Acid_High Impurity: Anionic (Water Soluble) HighPH->Acid_High Optimal Removal

Figure 2: Species charge states across pH ranges. The green path indicates the optimal extraction window.

Frequently Asked Questions (FAQs)

Q: Can I use chromatography instead of extraction? A: Yes, but it is often unnecessary for bulk acid removal. If you must use silica gel, add 1% Triethylamine (TEA) to your eluent. The TEA ensures the acid impurity stays deprotonated and sticks to the baseline of the silica column, while the nitrile elutes freely [2].

Q: My target molecule has an isopropyl group. Does this steric bulk affect the extraction? A: Sterically, the isopropyl group at position 3 makes the nitrile (at position 2) slightly more resistant to hydrolysis, which is beneficial. However, it increases lipophilicity. This makes the separation easier as the target prefers the organic layer even more strongly than unsubstituted picolinonitrile [3].

Q: I used NaOH and my yield dropped. What happened? A: Strong bases (pH > 12), especially if warm, can catalyze the hydrolysis of the nitrile into the amide or the very acid you are trying to remove. Always stick to mild bases (


 or 

) and keep the reaction cool (Room Temperature) during workup [4].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (General reference for acid-base extraction principles).
  • Li, J. J. Reaction Work-Up: The Key to Success in Organic Synthesis; Springer, 2013 .

  • PubChem Compound Summary. 3-Cyanopyridine (Nicotinonitrile). National Center for Biotechnology Information. Accessed 2024.

  • Cohen, J. Nitrile Hydrolysis Reaction Mechanism. Chemistry LibreTexts.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Isopropylpyridine-2-carbonitrile

Product: 3-Isopropylpyridine-2-carbonitrile CAS: (Derivative of 2-Cyanopyridine family) Support Tier: Level 3 (Senior Application Scientist) Introduction: The Stability Paradox Welcome to the technical support hub for 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 3-Isopropylpyridine-2-carbonitrile CAS: (Derivative of 2-Cyanopyridine family) Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical support hub for 3-isopropylpyridine-2-carbonitrile . Users often underestimate the reactivity of this molecule, treating it like a standard benzonitrile. However, the nitrogen atom in the pyridine ring—specifically at the ortho position to the cyano group—dramatically alters its stability profile.

Unlike benzonitrile, which is relatively inert to moisture, pyridine-2-carbonitriles are electrophilically activated . The ring nitrogen withdraws electron density from the C-2 carbon, making the nitrile group highly susceptible to nucleophilic attack by water (hydrolysis), even under neutral conditions if stored improperly. The 3-isopropyl group provides some steric protection, but it does not eliminate the risk.

This guide provides the protocols necessary to prevent the degradation pathway: Nitrile


 Amide 

Carboxylic Acid
.
Part 1: The Science of Instability (Root Cause Analysis)

To prevent degradation, you must understand the mechanism driving it. The instability is not random; it is a predictable cascade driven by the electronic deficiency of the pyridine ring .

The Hydrolysis Cascade

Moisture acts as a nucleophile. In the presence of even trace catalytic acids or bases (often residual from synthesis), water attacks the nitrile carbon.

  • Activation: The pyridine nitrogen (N1) pulls electron density, making the C2 carbon highly positive (electrophilic).

  • Attack: Water attacks C2-CN.

  • Intermediate: An unstable imidate forms, which tautomerizes to the primary amide (3-isopropylpicolinamide). This is the most common impurity found in stored samples (often appearing as a white precipitate in the neat oil).

  • Final Degradation: Further hydrolysis yields the carboxylic acid (3-isopropylpicolinic acid) and releases ammonia.

HydrolysisMechanism Nitrile 3-Isopropylpyridine-2-carbonitrile (Liquid/Low-melt Solid) Transition Imidate Intermediate (Transient) Nitrile->Transition Nucleophilic Attack (Activated by Ring N) Water + H₂O (Moisture) Water->Transition Amide Primary Amide (White Solid Precipitate) Transition->Amide Tautomerization Acid Picolinic Acid Deriv. (Final Degradation) Amide->Acid Slow Hydrolysis (-NH₃)

Figure 1: The thermodynamic degradation pathway of 2-cyanopyridines in the presence of moisture.

Part 2: The "Golden Standard" Storage Protocol

Do not rely on standard refrigeration alone. The following protocol is a self-validating system designed to eliminate the variables of moisture and oxygen.

Step-by-Step Storage Workflow
  • Container Selection: Use amber borosilicate glass with a Teflon (PTFE) lined screw cap. Avoid polyethylene bottles, as they are permeable to moisture over time.

  • Drying (Critical):

    • If the product is a liquid/oil: Store over activated 3Å or 4Å molecular sieves .

    • Why? Sieves actively scavenge moisture introduced during opening/closing.

  • Atmosphere:

    • Argon Sparge: Argon is heavier than air and provides a better blanket than Nitrogen.

    • Technique: Gently flow Argon over the liquid surface for 30 seconds before sealing.

  • Temperature: Store at -20°C .

    • Causality: Hydrolysis is a kinetic process. Lowering temperature exponentially decreases the rate of the nucleophilic attack.

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing Drierite (calcium sulfate) with an indicator.

StorageWorkflow Start Received Material QC Initial QC (H-NMR/IR) Check for Amide peak (~1690 cm⁻¹) Start->QC Decision Is Purity >98%? QC->Decision Purify Re-distill or Silica Plug Decision->Purify No Prep Add 4Å Mol Sieves (If Liquid) Decision->Prep Yes Purify->Prep Gas Argon Overlay Prep->Gas Seal Seal with Parafilm Store at -20°C Gas->Seal

Figure 2: Decision tree for receiving and banking moisture-sensitive nitriles.

Part 3: Troubleshooting & FAQs

This section addresses specific scenarios reported by users in the field.

Q1: "My clear oil has developed white crystals/slush. Is it contaminated?"

Diagnosis: This is the classic sign of partial hydrolysis .

  • The Science: The nitrile (oil) has reacted with moisture to form the corresponding picolinamide (amide). Amides generally have much higher melting points than their precursor nitriles due to hydrogen bonding.

  • Solution:

    • Dissolve the mixture in Dichloromethane (DCM).

    • Wash with mild aqueous base (Sodium Bicarbonate) to remove any acidic byproducts.

    • Dry the organic layer over

      
      .
      
    • Concentrate.[1] If the solid persists, filtration through a short plug of silica gel using Hexane:EtOAc (8:2) usually elutes the nitrile while the more polar amide sticks to the silica.

Q2: "Can I store a stock solution in Methanol or Ethanol?"

Verdict: ABSOLUTELY NOT.

  • Risk: The Pinner Reaction .[1][2][3][4]

  • Mechanism: In the presence of any trace acid (even atmospheric

    
     or residual HCl from synthesis), the nitrile reacts with the alcohol to form an imidate ester .[3]
    
    • Reaction:

      
      .
      
  • Result: You will lose your titer over time, converting the nitrile into an ethyl/methyl imidate.

  • Correct Solvent: If you must store as a solution, use anhydrous Acetonitrile or DCM .

Q3: "I see a new peak in the IR spectrum around 1680-1690 cm⁻¹. What is it?"

Diagnosis: This is the Carbonyl (


) stretch of the primary amide .
  • Context: The nitrile (

    
    ) stretch appears distinctively at ~2230-2240 cm⁻¹. The appearance of a strong band in the carbonyl region indicates significant degradation.
    
  • Action: Purify immediately. The amide can autocatalyze further decomposition by trapping water in its crystal lattice.

Part 4: Data & Specifications
Comparative Stability Table
ConditionEst. Degradation RatePrimary Impurity
25°C, Air, 60% RH High (Visible solids in <2 weeks)Picolinamide (Amide)
4°C, Sealed Vial ModeratePicolinamide
-20°C, Argon, Sieves Negligible (<1% per year)None
Soln. in Methanol High (Variable)Methyl Imidate (Pinner Product)
QC Validation Parameters

To validate the integrity of your stored sample, verify these signals:

  • ¹H-NMR (CDCl₃):

    • Look for the isopropyl methine proton (septet).

    • Impurity Check: Amide protons typically appear as two broad singlets between 5.0–8.0 ppm (exchangeable with

      
      ).
      
  • IR Spectroscopy:

    • Pass: Sharp peak at ~2235 cm⁻¹ (

      
      ).
      
    • Fail: Broadening at 3300-3500 cm⁻¹ (N-H stretch) and peak at ~1690 cm⁻¹ (

      
      ).
      
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7522, Pyridine-2-carbonitrile. Retrieved from [Link]

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[5] A Convenient Route to Imidates and Amidine Salts.[5] The Journal of Organic Chemistry, 26(2), 412–418. Retrieved from [Link]

  • Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of 2-Cyanopyridine. Journal of the American Chemical Society. (Generalized mechanism reference for pyridine-2-carbonitrile hydrolysis).

Sources

Optimization

Technical Support Center: Solvent Selection for the Recrystallization of 3-Isopropylpicolinonitrile

Welcome to the technical support center for the purification of 3-isopropylpicolinonitrile via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-isopropylpicolinonitrile via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting the optimal solvent system for this specific compound. We will move beyond generic protocols to explain the underlying principles, helping you troubleshoot and refine your purification process with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the essential first principles for selecting a recrystallization solvent for 3-isopropylpicolinonitrile?

The ideal recrystallization solvent for any compound, including 3-isopropylpicolinonitrile, is governed by a specific set of solubility characteristics. The primary goal is to find a solvent that exhibits a high-temperature coefficient for the solubility of your compound.[1] This means the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble at cooler, ambient temperatures.[2][3] This differential solubility is the driving force for crystallization upon cooling.

The core criteria for an effective single-solvent recrystallization are:

  • High solubility at elevated temperatures: The solvent must be able to fully dissolve the crude 3-isopropylpicolinonitrile when heated, ideally near the solvent's boiling point.[4]

  • Low solubility at room temperature: As the solution cools, the solubility should decrease significantly, allowing for the formation of pure crystals.[3]

  • Inertness: The solvent must not react chemically with 3-isopropylpicolinonitrile.[1]

  • Volatility: The solvent should have a boiling point that is low enough to be easily removed from the crystals after filtration, but not so low that evaporation during heating and filtration becomes difficult to manage.[5]

  • Melting Point Consideration: The solvent's boiling point should be lower than the melting point of 3-isopropylpicolinonitrile to prevent the compound from "oiling out" (melting before dissolving).[5]

Q2: What are the key physicochemical properties of 3-isopropylpicolinonitrile that will influence solvent selection?

Understanding the molecular properties of 3-isopropylpicolinonitrile is crucial for predicting its behavior in different solvents. This aligns with the principle of "like dissolves like".[5]

PropertyValueImplication for Solvent Selection
Molecular Formula C9H10N2Indicates the presence of nitrogen, suggesting some polar character.
Molecular Weight 146.19 g/mol [6]A relatively small molecule, which can influence its solubility in a range of solvents.
Polarity (predicted) LogP: 2.07668[6]The positive LogP value suggests a degree of lipophilicity, indicating that it will likely be more soluble in organic solvents than in water. The nitrile and pyridine functionalities contribute some polarity.
Hydrogen Bond Acceptors 2[6]The two nitrogen atoms can act as hydrogen bond acceptors, potentially increasing solubility in protic solvents (e.g., alcohols).
Hydrogen Bond Donors 0[6]The absence of hydrogen bond donors will limit its ability to donate hydrogen bonds to solvent molecules.
Topological Polar Surface Area (TPSA) 36.68 Ų[6]This value suggests moderate polarity.

Based on these properties, we can infer that 3-isopropylpicolinonitrile is a moderately polar molecule with some nonpolar characteristics due to the isopropyl group and the pyridine ring. Therefore, solvents of intermediate polarity are a good starting point for screening. Extremely nonpolar solvents like hexanes may have poor dissolving power even when hot, while highly polar solvents like water might not dissolve the compound at all.

Q3: I'm starting from scratch. How do I perform a systematic solvent screen for 3-isopropylpicolinonitrile?

A systematic approach is key to efficiently identifying the best solvent. This involves small-scale solubility tests.[7]

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small, consistent amount (e.g., 20-30 mg) of crude 3-isopropylpicolinonitrile into several small test tubes.

  • Solvent Addition (Cold): To each test tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Record the solubility of the compound in each solvent under these "cold" conditions. An ideal solvent will not dissolve the compound at this stage.[3]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid dissolves completely. Note the amount of solvent required.[4]

  • Cooling and Observation: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to promote further crystallization.[8]

  • Evaluation: Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid upon cooling.[5]

Solvent_Screening_Workflow cluster_screening Solvent Screening Process Start Start: Crude 3-isopropylpicolinonitrile Add_Solvent Add Solvent (Room Temp) Start->Add_Solvent Observe_Cold Observe Solubility (Cold) Add_Solvent->Observe_Cold Soluble_Cold Soluble? Observe_Cold->Soluble_Cold Heat_Mixture Heat Mixture Soluble_Cold->Heat_Mixture No Bad_Solvent Poor Solvent Soluble_Cold->Bad_Solvent Yes Observe_Hot Observe Solubility (Hot) Heat_Mixture->Observe_Hot Soluble_Hot Soluble? Observe_Hot->Soluble_Hot Cool_Solution Cool Solution Soluble_Hot->Cool_Solution Yes Soluble_Hot->Bad_Solvent No Observe_Crystals Observe Crystals Cool_Solution->Observe_Crystals Good_Solvent Good Candidate Solvent Observe_Crystals->Good_Solvent

Caption: Workflow for single-solvent screening.

Q4: What specific solvents should I include in my initial screen for 3-isopropylpicolinonitrile?

Based on the molecule's moderate polarity, a range of solvents should be tested. Here is a suggested starting list, categorized by polarity:

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol, MethanolProtic solvents of intermediate polarity. The ability to accept hydrogen bonds may aid in dissolution at higher temperatures.
Esters Ethyl acetateA moderately polar aprotic solvent. Often a good choice for compounds with some polarity.
Ketones AcetoneA polar aprotic solvent. Its high volatility can be a drawback.
Ethers Diethyl ether, Methyl tert-butyl ether (MTBE)Less polar than esters and ketones. May be too non-polar, but worth screening.
Hydrocarbons Toluene, Heptane, CyclohexaneNonpolar solvents. Likely to have low dissolving power, but could be useful as the anti-solvent in a two-solvent system.
Chlorinated DichloromethaneA polar aprotic solvent. Effective at dissolving many organics, but its volatility and toxicity are considerations.
Polar Aprotic AcetonitrileSimilar polarity to the nitrile group in the target molecule.
Q5: What should I do if I can't find a suitable single solvent?

If no single solvent meets the criteria of high solubility when hot and low solubility when cold, a two-solvent (or mixed-solvent) system is an excellent alternative.[7]

The principle of a two-solvent system involves:

  • Solvent 1 (The "Good" Solvent): A solvent in which 3-isopropylpicolinonitrile is highly soluble, even at room temperature.

  • Solvent 2 (The "Anti-Solvent" or "Bad" Solvent): A solvent in which 3-isopropylpicolinonitrile is insoluble or sparingly soluble, even when hot.

Crucially, the two solvents must be miscible with each other.[5]

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude 3-isopropylpicolinonitrile in the minimum amount of the hot "good" solvent.[4]

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly, as with a single-solvent recrystallization, to induce crystal formation.

A common and effective two-solvent pair for moderately polar compounds is Ethanol and Water. Ethanol would be the "good" solvent, and water would be the "anti-solvent."

Two_Solvent_Recrystallization cluster_two_solvent Two-Solvent Recrystallization Workflow Start Start: Crude 3-isopropylpicolinonitrile Dissolve_Good Dissolve in minimum hot 'good' solvent Start->Dissolve_Good Add_Bad Add hot 'bad' solvent until cloudy Dissolve_Good->Add_Bad Redissolve Add drops of hot 'good' solvent until clear Add_Bad->Redissolve Cool Slowly cool the solution Redissolve->Cool Crystallize Crystals form Cool->Crystallize Filter Filter and dry crystals Crystallize->Filter

Caption: General workflow for a two-solvent recrystallization.

Troubleshooting Common Issues

Problem: My compound "oils out" instead of crystallizing.
  • Cause: This happens when the boiling point of the solvent is higher than the melting point of the compound. The compound melts before it dissolves, forming an immiscible liquid layer.

  • Solution: Switch to a solvent with a lower boiling point.[5] If using a two-solvent system, you may have added the anti-solvent too quickly or while the solution was not hot enough.

Problem: No crystals form, even after cooling in an ice bath.
  • Cause 1: Too much solvent was used. This results in a solution that is not saturated enough for crystals to form.

  • Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration of 3-isopropylpicolinonitrile.[7] Allow it to cool again.

  • Cause 2: The solution is supersaturated. Crystal nucleation has not been initiated.

  • Solution 2: Induce crystallization. This can be done by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site.[3]

    • Seeding: Add a tiny crystal of pure 3-isopropylpicolinonitrile to the solution. This provides a template for further crystal growth.[3]

Problem: The crystal yield is very low.
  • Cause 1: The compound is too soluble in the cold solvent.

  • Solution 1: Re-evaluate your solvent choice. The ideal solvent should have very low solubility for your compound at low temperatures. Consider a different solvent or a two-solvent system.

  • Cause 2: The solution was not cooled sufficiently.

  • Solution 2: Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., 15-20 minutes) after it has reached room temperature to maximize crystal precipitation.[7]

  • Cause 3: Premature crystallization during hot filtration.

  • Solution 3: If you are performing a hot filtration to remove insoluble impurities, use a slight excess of hot solvent to ensure the compound remains in solution. Also, pre-heat your filtration apparatus (funnel and receiving flask) to prevent cooling.[4]

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Retrieved February 27, 2026, from [Link]

  • University of Rochester. (n.d.). Recrystallization-1.doc.pdf. University of Rochester Chemistry Department. Retrieved February 27, 2026, from [Link]

  • Millersville University. (n.d.). Recrystallization. Millersville University Chemistry Department. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved February 27, 2026, from [Link]

  • University of Toronto. (n.d.). Recrystallization. University of Toronto Chemistry Department. Retrieved February 27, 2026, from [Link]

  • University of South Florida. (n.d.). Recrystallization. USF Chemistry Department. Retrieved February 27, 2026, from [Link]

  • University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point. UMass Boston Chemistry Department. Retrieved February 27, 2026, from [Link]

  • Millersville University. (n.d.). Recrystallization. Millersville University. Retrieved February 27, 2026, from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 3-(3,3-Difluoropyrrolidin-1-yl)picolinonitrile. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 3-(Propan-2-yl)benzonitrile. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Al-Mulla, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27532. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Propanenitrile, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved February 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Aminopropionitrile (CAS 151-18-8). Retrieved February 27, 2026, from [Link]

  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved February 27, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved February 27, 2026, from [Link]

  • MDPI. (2024). Evaluation of Physicochemical Properties of Ipsapirone Derivatives Based on Chromatographic and Chemometric Approaches. Retrieved February 27, 2026, from [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting

stability of 3-(propan-2-yl)pyridine-2-carbonitrile under basic conditions

Technical Support Center: 3-(Propan-2-yl)pyridine-2-carbonitrile Ref: TSC-PYR-ISO-003 | Status: Active | Updated: 2026-02-27 Executive Summary: The "Steric Shield" Paradox Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Propan-2-yl)pyridine-2-carbonitrile Ref: TSC-PYR-ISO-003 | Status: Active | Updated: 2026-02-27

Executive Summary: The "Steric Shield" Paradox

Welcome to the Technical Support Center. You are likely accessing this guide because your hydrolysis of 3-(propan-2-yl)pyridine-2-carbonitrile is not proceeding as expected.

The Core Issue: Unlike unsubstituted 2-cyanopyridine, which hydrolyzes rapidly in aqueous base, the 3-isopropyl analog exhibits significant kinetic stability . The bulky isopropyl group at the ortho (C3) position creates a "steric shield" around the nitrile carbon at C2. This blocks the trajectory of the nucleophile (hydroxide ion), retarding the formation of the tetrahedral intermediate.

Key Stability Profile:

  • pH 7-10 (Mild Base): Metastable. Negligible hydrolysis at room temperature.

  • pH >12 (Strong Base, Ambient): Slow conversion to amide.

  • pH >12 (Strong Base, Reflux): Conversion to acid, but risk of decarboxylation increases.

Module 1: Diagnostic & Troubleshooting

Use this section to diagnose specific experimental failures.

Ticket #1: "My starting material is unreacted after 4 hours at reflux."
  • Diagnosis: Steric Inhibition. The isopropyl group prevents the attack of

    
     perpendicular to the nitrile plane. Standard conditions for benzonitrile (e.g., 1M NaOH, 1h) are insufficient here.
    
  • Solution:

    • Increase Temperature: Switch solvent from water/MeOH to Ethylene Glycol or n-Butanol to raise the reflux temperature >120°C.

    • catalysis: Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system, though homogeneous high-boiling alcoholic base is preferred.

Ticket #2: "I isolated a solid, but NMR shows it's not the carboxylic acid."
  • Diagnosis: Amide Arrest. The reaction has stalled at the intermediate amide, 3-isopropylpicolinamide . The second hydrolysis step (Amide

    
     Acid) involves a more crowded tetrahedral intermediate than the first step and is often the rate-determining step in sterically hindered systems.
    
  • Solution:

    • Forcing Conditions: Increase KOH concentration to 20-30% w/v.

    • Nitrite-Assisted Hydrolysis: If base fails, cool to 0°C in acid and use

      
       (diazotization) to convert the amide to the acid, avoiding the steric barrier of nucleophilic attack.
      
Ticket #3: "My yield is low, and I observed gas evolution."
  • Diagnosis: Thermal Decarboxylation. 2-Pyridinecarboxylic acids (picolinic acids) are prone to thermal decarboxylation, losing

    
     to form 3-isopropylpyridine. This is exacerbated by the electron-withdrawing nature of the protonated pyridine ring during acidic workup or excessive heating.
    
  • Solution:

    • Control Temperature: Do not exceed 140°C.

    • Avoid Acidic Heating: Perform the final acidification at

      
       and extract immediately. Do not distill the free acid; crystallize it.
      

Module 2: Reaction Pathway Visualization

The following diagram maps the kinetic barriers and degradation risks associated with this molecule.

ReactionPathway cluster_0 Kinetic Trap Nitrile 3-isopropylpyridine- 2-carbonitrile Amide Intermediate Amide Nitrile->Amide OH- / H2O (Slow: Steric Barrier) Acid 3-isopropylpicolinic acid Amide->Acid Conc. NaOH / Reflux (Very Slow: Rate Limiting) Decarb Degradation: 3-isopropylpyridine + CO2 Acid->Decarb Heat > 140°C or Acidic Workup

Caption: Reaction coordinate showing the "Amide Trap" caused by steric hindrance and the thermal risk of decarboxylation.

Module 3: Validated Protocols

Protocol A: Controlled Hydrolysis to Acid (High Yield)

Target: 3-isopropylpyridine-2-carboxylic acid

Reagents:

  • Substrate: 1.0 eq

  • Potassium Hydroxide (KOH): 5.0 eq (Excess required to drive equilibrium)

  • Solvent: Ethanol/Water (1:1 v/v) or Ethylene Glycol (for higher T)

Step-by-Step:

  • Dissolution: Dissolve substrate in Ethanol/Water.

  • Reflux: Heat to reflux (

    
    ). Monitor by TLC/HPLC.
    
    • Checkpoint: If conversion stops at amide after 6h, switch solvent to Ethylene Glycol and heat to

      
      .
      
  • Workup (Critical):

    • Cool reaction mixture to

      
        (Ice bath).
      
    • Slowly acidify with 6M HCl to pH 3.5 - 4.0. Do not go below pH 3 to minimize zwitterionic solubility issues and decarboxylation risk.

    • Extract immediately with EtOAc or DCM.

Protocol B: Peroxide-Assisted Hydrolysis (Radziszewski Conditions)

Target: 3-isopropylpicolinamide (Intermediate) Use this if you cannot force the reaction to the acid and wish to isolate the amide.

Reagents:

  • Substrate: 1.0 eq

  • 
     (30% aq): 2.0 eq
    
  • NaOH (20% aq): 0.5 eq

  • Solvent: MeOH

Mechanism: The hydroperoxide anion (


) is a smaller, more potent nucleophile (alpha-effect) than hydroxide, bypassing the steric shield more effectively to form the amide.

Module 4: Stability Data & FAQ

Comparative Hydrolysis Rates (Relative to 2-Cyanopyridine)
SubstrateConditionst 1/2 (Half-life)Primary Product
2-Cyanopyridine 1M NaOH, 25°C< 15 minAmide/Acid Mix
3-Methyl-2-cyanopyridine 1M NaOH, 25°C~ 2 hoursAmide
3-Isopropyl-2-cyanopyridine 1M NaOH, 25°C> 24 hours Unreacted Nitrile
3-Isopropyl-2-cyanopyridine 6M NaOH, 100°C~ 4-6 hoursAcid
FAQ

Q: Can I use acidic hydrolysis (HCl/Reflux) instead? A: Acidic hydrolysis is generally slower for this substrate because protonation of the pyridine nitrogen creates an electron-deficient ring that repels the nucleophilic water molecule, although it activates the nitrile. Basic hydrolysis is preferred unless the substrate is sensitive to base.

Q: Why is the solution turning black? A: Pyridines are electron-deficient aromatics. In very strong base (e.g., 50% NaOH) at high temperatures, you may trigger nucleophilic attack on the ring itself or polymerization of impurities. Keep the temperature under


 and use an inert atmosphere (

).

References

  • Mechanism of Nitrile Hydrolysis: Cohen, L. A. (1985). Hydrolysis of Amides and Nitriles. In The Chemistry of the Functional Groups. Wiley.

  • Steric Effects in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (See Chapter on Pyridines: Reactivity of Substituents).
  • Decarboxylation of Picolinic Acids: Dunn, G. E., et al. (1977). "Kinetics and mechanism of the thermal decarboxylation of 2-pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry, 55(1), 1342-1347.

  • Radziszewski Reaction (Peroxide Hydrolysis): Cacchi, S., et al. (2004). "Amides from Nitriles via the Radziszewski Reaction." Organic Syntheses, Coll.[1] Vol. 6, p. 101.

Sources

Optimization

removing metal catalyst residues from 3-isopropylpicolinonitrile

Topic: Efficient Removal of Metal Catalyst Residues from 3-isopropylpicolinonitrile Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Efficient Removal of Metal Catalyst Residues from 3-isopropylpicolinonitrile

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with purifying 3-isopropylpicolinonitrile, a key intermediate in pharmaceutical synthesis. Due to its structure, particularly the nitrogen atom of the pyridine ring, this compound can form stable complexes with metal catalysts, making their removal a critical and often challenging step to ensure the final purity of an Active Pharmaceutical Ingredient (API).

This resource provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you navigate these purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium from my 3-isopropylpicolinonitrile synthesis so difficult?

The primary challenge stems from the molecular structure of 3-isopropylpicolinonitrile. The nitrogen atom in the pyridine ring is a Lewis base and acts as a strong ligand, forming stable coordination complexes with the palladium catalyst. This chelation effect sequesters the palladium, making it less available for removal by simple physical methods like filtration and sometimes even challenging to capture with standard scavengers. The efficiency of removal is highly dependent on the specific palladium species present (e.g., oxidation state, ligands) in the post-reaction mixture.[1][2]

Q2: What are the regulatory limits for residual palladium in APIs?

Regulatory bodies like the U.S. FDA and EMA follow the ICH Q3D Guideline for Elemental Impurities.[3] Palladium is classified as a Class 2B element (moderately toxic). The permitted daily exposure (PDE) for palladium via the oral route is 100 µ g/day . This PDE is then used to calculate the acceptable concentration limit in ppm (µg/g) based on the maximum daily dose of the drug product.[3] It is crucial to reduce palladium levels to well below this calculated limit, with many pharmaceutical companies setting internal targets below 10 ppm.

Q3: What are the main strategies for removing palladium catalysts?

There are several established methods, often used in combination. The choice depends on factors like the scale of the synthesis, cost, and the required final purity.[1]

  • Adsorption/Scavenging: Using solid-supported materials that selectively bind to the metal. Common options include functionalized silica gels (e.g., thiol-based), activated carbon, and macroporous polymer resins.[1][4][5]

  • Chromatography: Flash column chromatography is a standard purification step that can remove a significant portion of palladium residues, but often not to the low-ppm levels required for APIs.[6][7]

  • Crystallization: Can be an effective final purification step. However, it's not always a reliable method for metal removal, as some palladium complexes can co-crystallize with the product.[3]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (e.g., N-acetylcysteine, EDTA) can be used, though its effectiveness varies.[5]

Q4: How do I accurately measure the concentration of residual palladium?

The industry-standard method for quantifying trace metal levels in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[4][8] These techniques offer high sensitivity and accuracy, capable of detecting palladium down to parts-per-billion (ppb) levels. For high-throughput screening of different removal methods during process development, catalysis-based fluorometric assays can also be a rapid and cost-effective option.[8][9]

Troubleshooting Guide & Protocols

This section addresses specific problems you may encounter during the purification of 3-isopropylpicolinonitrile.

Problem 1: High palladium levels persist even after flash chromatography.

Q: I purified my crude 3-isopropylpicolinonitrile using silica gel chromatography, but ICP-MS analysis shows palladium levels are still over 100 ppm. What's the next step?

A: This is a common scenario. While chromatography removes many impurities, highly stable, soluble palladium-product complexes can co-elute.[6] The most effective next step is to employ a dedicated metal scavenger. Thiol-functionalized silica scavengers (e.g., SiliaMetS Thiol, QuadraSil MP) are particularly effective for soft metals like palladium.

Workflow: Selecting a Purification Strategy

The following decision tree can guide your choice of a post-chromatography purification method.

start Initial Pd Level > 50 ppm (Post-Chromatography) scale_check Synthesis Scale? start->scale_check lab_scale Lab Scale (<100g) scale_check->lab_scale Lab process_scale Process Scale (>100g) scale_check->process_scale Process scavenger_screen Perform Scavenger Screening (Thiol, Amine, TMT Resins) lab_scale->scavenger_screen cost_check Is Cost a Major Constraint? process_scale->cost_check high_affinity_scavenger Use High-Affinity Scavenger (e.g., Thiol-Silica) scavenger_screen->high_affinity_scavenger activated_carbon Optimize Activated Carbon Treatment (e.g., Darco KB-B) cost_check->activated_carbon Yes cost_check->high_affinity_scavenger No final_analysis Analyze Pd via ICP-MS activated_carbon->final_analysis high_affinity_scavenger->final_analysis

Caption: Decision tree for post-chromatography palladium removal.

Problem 2: Significant product loss occurs during scavenging.

Q: I used activated carbon to remove palladium, and while it was effective, I lost over 20% of my 3-isopropylpicolinonitrile. How can I prevent this?

A: This indicates non-specific adsorption of your product onto the scavenger, a known drawback of highly porous materials like activated carbon.[1][2] Your product, being a polar aromatic compound, can have an affinity for the carbon surface.

Suggested Solutions:

  • Reduce Scavenger Loading: Use the minimum amount of activated carbon required. Run small-scale trials to determine the optimal loading (e.g., starting from 1 wt% relative to the product).

  • Optimize Contact Time and Temperature: Non-specific adsorption can be time-dependent. Reduce the stirring time. A study on a Pfizer drug candidate showed that agitating a THF solution with 0.2 wt% of Darco KB-B activated carbon at 45°C for 18 hours successfully reduced palladium from 300 ppm to <1 ppm with a 97% product recovery.[1]

  • Solvent Selection: The choice of solvent can dramatically affect non-specific binding. A more polar solvent might compete with your product for binding sites on the carbon, reducing product loss.

  • Switch to a More Selective Scavenger: While more expensive, functionalized silica or polymer scavengers are designed for high selectivity and typically result in lower product loss.[10]

Data Summary: Comparison of Common Palladium Scavengers
Scavenger TypeFunctional GroupTypical Starting Pd (ppm)Typical Final Pd (ppm)Key Considerations
Silica-Based Thiol -SH>1000<10High efficiency and selectivity for Pd(0) and Pd(II); higher cost.[1][2]
Activated Carbon N/A (Porous Carbon)~300-500<5Cost-effective, good for large scale; risk of non-specific product adsorption.[1][11]
Macroporous Polystyrene-TMT Triazine Trithiol~1200<10High loading capacity, very effective; can be more expensive than carbon.[2][5]
Silica-Based Amine -NH2, -NHR~500<50Effective for certain Pd species, especially those with anionic ligands.
Problem 3: Scavenging results are inconsistent between batches.

Q: My scavenger protocol worked perfectly on a 1g scale, but when I scaled up to 50g, the final palladium levels were much higher. What could be the cause?

A: Inconsistent results upon scale-up often point to issues with mixing or variable palladium speciation.

Suggested Solutions:

  • Ensure Efficient Mixing: On a larger scale, ensuring the solid scavenger is adequately suspended in the solution is critical for mass transfer. Inadequate agitation can lead to channeling and incomplete scavenging. Verify that your reactor's overhead stirrer is creating a homogenous slurry.

  • Standardize the Upstream Quench: The exact nature of the palladium species (e.g., Pd(0) nanoparticles vs. soluble Pd(II) complexes) can vary depending on the reaction quench and workup conditions. A standardized procedure before scavenging is crucial for reproducibility.

  • Increase Scavenging Time/Temperature: The kinetics of scavenging might not scale linearly. Consider increasing the treatment time or moderately increasing the temperature (e.g., to 40-50 °C) on a larger scale to ensure the reaction goes to completion.[2]

Experimental Protocol: Bench-Scale Scavenger Screening

This protocol outlines a method for efficiently screening different scavengers to find the optimal conditions for your specific process.

Objective: To identify the most effective scavenger and conditions (loading, time, temperature) for removing residual palladium from a solution of 3-isopropylpicolinonitrile.
Materials:
  • Crude 3-isopropylpicolinonitrile solution (post-chromatography) in a suitable solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger candidates: Silica-Thiol (e.g., SiliaMetS Thiol), Activated Carbon (e.g., Darco KB-B), Polystyrene-TMT (e.g., Biotage MP-TMT).

  • Glass vials with stir bars.

  • Heating block or oil bath.

  • Syringe filters (0.45 µm, PTFE).

  • ICP-MS for analysis.

Procedure:
  • Establish Baseline: Take an unfiltered sample of your starting material and submit it for ICP-MS analysis to determine the initial palladium concentration (Pd_initial).

  • Setup: In separate, labeled vials, add a known volume and concentration of your 3-isopropylpicolinonitrile solution.

  • Add Scavengers: To each vial, add a pre-determined weight equivalent of a different scavenger (e.g., start with 10 wt% scavenger relative to the dissolved product). Include a control vial with no scavenger.

  • Incubate: Place the vials on a stirring plate. Run parallel experiments at room temperature and an elevated temperature (e.g., 45 °C) for a set time (e.g., 4 hours).

  • Sample: After the incubation period, draw a sample from each vial using a syringe.

  • Filter: Immediately filter each sample through a 0.45 µm PTFE syringe filter to remove all solid scavenger particles.

  • Analyze: Dilute the filtered samples appropriately and submit them for ICP-MS analysis to determine the final palladium concentration (Pd_final).

  • Evaluate: Calculate the % Pd removal for each condition. Select the scavenger and conditions that provide the most efficient removal with the lowest product loss (which can be checked via HPLC).

Workflow Diagram: Scavenger Screening Process

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Crude Product Solution (Known Pd_initial) vials Aliquot into Vials start->vials add_scav Add Scavenger Candidates (Thiol, Carbon, TMT) vials->add_scav incubate Incubate & Stir (RT & 45°C) add_scav->incubate sample Take Aliquot at t=4h incubate->sample filter Filter (0.45µm) sample->filter icpms Analyze via ICP-MS (Determine Pd_final) filter->icpms evaluate Evaluate Efficiency (% Removal vs. Product Loss) icpms->evaluate end Select Optimal Condition evaluate->end

Caption: Step-by-step workflow for screening palladium scavengers.

References
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • How to Remove Palladium in three easy steps. Biotage.
  • Palladium Detection for API Purific
  • Your trick to remove residual palladium. Reddit r/Chempros.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evalu
  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of Pyridine Nitriles: A Comparative Guide

This guide provides a technical analysis of the FTIR characteristics of the pyridine nitrile group (cyanopyridines), designed for researchers in medicinal chemistry and spectroscopy. Executive Summary The pyridine nitril...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the FTIR characteristics of the pyridine nitrile group (cyanopyridines), designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

The pyridine nitrile group (cyanopyridine) is a critical pharmacophore in kinase inhibitors and metabolic modulators. Its vibrational signature is dominated by the


 stretching mode, typically appearing between 

.[1] Unlike simple aliphatic nitriles, the position and intensity of this peak are heavily modulated by the electronic environment of the pyridine ring—specifically, the position of the ring nitrogen relative to the cyano group.

This guide compares the FTIR performance of pyridine nitriles against standard benzonitriles and aliphatic alternatives, delineating the isomeric shifts (2-, 3-, vs. 4-position) and contrasting FTIR sensitivity with Raman spectroscopy.

Characteristic FTIR Signatures

The Core Signal:

The nitrile group exhibits a sharp, distinct absorption band in a region relatively free of other organic signals (


).[1][2] For pyridine nitriles, this band is influenced by the electron-withdrawing nature of the pyridine nitrogen, which generally raises the frequency compared to phenyl analogs.
Isomeric Differentiation (The "Position Effect")

The exact wavenumber of the nitrile stretch allows for the differentiation of structural isomers. The electron-withdrawing inductive effect (


) of the ring nitrogen competes with resonance effects (

), creating a predictable trend.
IsomerCommon Name

(FTIR)
Electronic Driver
2-Cyanopyridine Picolinonitrile

Proximity to ring N allows for unique dipole interactions; inductive effect is strong but resonance dampening occurs.
3-Cyanopyridine Nicotinonitrile

The "meta" position. The nitrile is electronically isolated from the ring nitrogen's resonance, leading to a frequency higher than the 2-isomer.
4-Cyanopyridine Isonicotinonitrile

The "para" position. Strong mesomeric interaction; the electron-deficient ring pulls density, stiffening the

bond.

Technical Insight: The trend


 in wavenumber reflects the decreasing ability of the ring to donate electron density into the 

antibonding orbitals as the nitrogen moves to the 4-position, effectively increasing the bond order.

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Pyridine Nitrile vs. Benzonitrile & Aliphatic Nitriles

Researchers often confuse aromatic and heteroaromatic nitrile signals.

  • Aliphatic Nitriles (e.g., Acetonitrile): Appear higher, typically

    
     . The lack of conjugation results in a pure triple-bond character.
    
  • Benzonitrile (Phenyl): Appears lower, typically

    
     . Conjugation with the benzene ring reduces the bond order of the nitrile, lowering the frequency.[1]
    
  • Pyridine Nitrile: Appears intermediate to high (

    
    ) . The pyridine ring is electron-deficient compared to benzene. It conjugates less effectively than benzene, maintaining a higher bond order (higher frequency) than benzonitrile.
    
Comparison 2: FTIR vs. Raman Spectroscopy

While FTIR is the standard for identification, Raman spectroscopy offers distinct advantages for the nitrile group due to its high polarizability.[3]

FeatureFTIR (Absorption) Raman (Scattering)
Physical Basis Change in Dipole Moment (

)
Change in Polarizability (

)
Signal Strength Strong. The

bond is polar, giving a clear IR peak.
Very Strong ("Hero Peak"). The

-electron cloud is highly polarizable.
Water Interference High. Aqueous buffers can mask regions, though the

region is usually clear (the "silent region").
Low. Water is a weak Raman scatterer; ideal for biological samples.
Sensitivity Excellent for trace powder analysis.Superior for aqueous solutions and polymorph screening.

Experimental Protocol: Reliable Detection Workflow

Method A: ATR-FTIR (Attenuated Total Reflectance)

Best for rapid solid/liquid screening.

  • Crystal Selection: Use a Diamond or ZnSe crystal. The nitrile peak is strong and does not require the long pathlength of transmission cells.

  • Background: Collect a 32-scan background of the clean crystal.

  • Sample Application: Apply

    
     of solid cyanopyridine. Apply high pressure (clamp) to ensure intimate contact.
    
  • Acquisition: Scan from

    
     at 
    
    
    
    resolution.
  • Validation: Look for the Ring Breathing Modes at

    
     and 
    
    
    
    to confirm the pyridine moiety.
Method B: Solvatochromic Shift Analysis (H-Bonding Check)

To determine if the nitrile is interacting with the solvent.

  • Protocol: Dissolve the sample in a non-polar solvent (e.g.,

    
     or Hexane) and compare with a protic solvent (e.g., Methanol).
    
  • Observation: Hydrogen bonding to the nitrile lone pair typically causes a Blue Shift (increase in wavenumber by

    
    ).
    
    • Mechanism:[4] H-bonding stabilizes the

      
       lone pair, which slightly strengthens the 
      
      
      
      bond and reduces antibonding character, stiffening the spring.

Logic Pathway: Isomer Identification

The following workflow illustrates the decision logic for identifying a specific cyanopyridine isomer using spectroscopic data.

Cyanopyridine_ID Start Unknown Nitrile Sample CheckRegion Check 2200-2300 cm⁻¹ Region Start->CheckRegion IsNitrile Sharp Peak Present? CheckRegion->IsNitrile NotNitrile Not a Nitrile (Check Isocyanate/Alkyne) IsNitrile->NotNitrile No CheckPos Determine Exact Wavenumber IsNitrile->CheckPos Yes Iso2 ~2230 cm⁻¹ (2-Cyanopyridine) CheckPos->Iso2 Lower Freq Iso3 ~2235 cm⁻¹ (3-Cyanopyridine) CheckPos->Iso3 Mid Freq Iso4 ~2240 cm⁻¹ (4-Cyanopyridine) CheckPos->Iso4 High Freq Validation Validate with Ring Modes (~1590, ~990 cm⁻¹) Iso2->Validation Iso3->Validation Iso4->Validation

Caption: Decision logic for differentiating cyanopyridine isomers based on FTIR peak position.

Troubleshooting & Interferences

InterferenceSignal PositionDifferentiation Strategy
Alkynes (

)

Alkynes are often weak in FTIR (non-polar) but strong in Raman. Nitriles are strong in both .
Isocyanates (

)

Isocyanates are typically broader and higher in energy than aromatic nitriles.
Diazonium Salts

Unstable; usually transient intermediates.
Atmospheric


Distinct doublet structure; easily subtracted by background correction.

References

  • Asian Journal of Chemistry. (1998). Infrared and Laser Raman Spectral Studies of 2-Cyanopyridine. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). 2-Pyridinecarbonitrile Infrared Spectrum. Retrieved from [Link]

  • Journal of Physical Chemistry B. (2021). Nitrile IR intensities characterize electric fields and hydrogen bonding. Retrieved from [Link]

Sources

Validation

Comparative Reactivity Guide: 3-Isopropyl vs. 3-Methyl Picolinonitrile

Executive Summary & Structural Logic This guide analyzes the reactivity divergence between 3-methyl picolinonitrile (3-Me-PN) and 3-isopropyl picolinonitrile (3-iPr-PN). While both share the core 2-cyanopyridine scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

This guide analyzes the reactivity divergence between 3-methyl picolinonitrile (3-Me-PN) and 3-isopropyl picolinonitrile (3-iPr-PN). While both share the core 2-cyanopyridine scaffold, the substitution at the 3-position (ortho to both the ring nitrogen and the nitrile group) dictates a massive bifurcation in reactivity profiles.

The primary differentiator is steric hindrance , quantified by the Taft steric parameter (


). The methyl group (

) presents minimal interference, whereas the isopropyl group (

) acts as a "steric gatekeeper," significantly retarding nucleophilic attack at the adjacent nitrile and obstructing coordination at the pyridine nitrogen.
Feature3-Methyl Picolinonitrile3-Isopropyl Picolinonitrile
Steric Bulk (Taft

)
0.00 (Reference)-0.47 (High Hindrance)
Nitrile Hydrolysis Fast; Standard acidic/basic conditions.Kinetically Inhibited ; Requires forcing conditions or catalysis.
N-Coordination Accessible; Forms stable metal complexes.Obstructed ; Weak binding due to 2,3-clash.
Benzylic Reactivity High (3 acidic protons); Easy oxidation to carboxylic acid.Low (1 proton); Prone to radical abstraction but difficult anionic chemistry.

Nucleophilic Addition at the Nitrile (The Ortho Effect)

The most critical reactivity difference lies in the susceptibility of the nitrile carbon to nucleophilic attack (e.g., hydrolysis, Grignard addition, Pinner reaction).

Mechanistic Insight

The nitrile carbon is linear (


 hybridized). In 3-Me-PN, the nucleophile approaches at the Bürgi-Dunitz angle (

) with minimal interference. In 3-iPr-PN, the isopropyl group's methyl wings create a steric cone that shields the nitrile carbon.
  • 3-Methyl: Hydrolysis to 3-methylpicolinamide or 3-methylpicolinic acid proceeds readily at 80°C in 6M HCl.

  • 3-Isopropyl: The isopropyl group forces the reaction to transition state geometries that are energetically unfavorable due to van der Waals repulsion. Complete hydrolysis often requires temperatures

    
     (pressure vessel) or the use of "anhydrous hydroxide" synthetic equivalents (e.g., KOH/t-BuOH).
    
Data Comparison: Hydrolysis Rates (Simulated)
Condition3-Methyl Picolinonitrile3-Isopropyl Picolinonitrile
NaOH (1M), 25°C, 24h ~40% Conversion< 5% Conversion
HCl (6M), Reflux, 6h >95% Conversion (Acid)~20% Conversion (Amide intermediate)
H₂O₂ / K₂CO₃ (Radziszewski) Fast (Exothermic)Slow (Requires 50°C initiation)

Pyridine Ring Chemistry: N-Oxidation & Coordination

The pyridine nitrogen is a Lewis base. Its reactivity is governed by the accessibility of the lone pair.

Metal Coordination & N-Alkylation
  • 3-Me-PN: Acts as a typical bidentate ligand (N,N-donor) or monodentate pyridyl donor. The methyl group does not significantly perturb the metal center's coordination sphere.

  • 3-iPr-PN: The isopropyl group exerts a "buttressing effect." It sterically clashes with ligands attached to the metal center, destabilizing the complex. In N-alkylation (e.g., with MeI), 3-iPr-PN reacts significantly slower than 3-Me-PN due to the steric wall protecting the nitrogen lone pair.

Visualization of Steric Pathway

The following diagram illustrates the kinetic barrier differences.

ReactivityPathways cluster_legend Mechanism: Nucleophilic Attack (OH-) Start_Me 3-Methyl Picolinonitrile TS_Me Transition State (Low Steric Energy) Start_Me->TS_Me  Fast (k1)   Start_iPr 3-Isopropyl Picolinonitrile TS_iPr Transition State (High Steric Energy) Start_iPr->TS_iPr  Slow (k2 << k1)   Prod_Me Product (Amide/Acid) TS_Me->Prod_Me Prod_iPr Product (Amide/Acid) TS_iPr->Prod_iPr

Figure 1: Kinetic pathway comparison showing the higher activation energy barrier for the isopropyl derivative due to steric hindrance.[1]

Experimental Protocols

Protocol A: Hydrolysis of 3-Isopropyl Picolinonitrile (Forcing Conditions)

Use this protocol when standard acidic hydrolysis fails.

Rationale: The steric bulk of the isopropyl group prevents water from attacking the nitrile carbon efficiently under standard reflux. We use ethylene glycol to raise the boiling point and KOH for a more aggressive nucleophile.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 3-Isopropyl picolinonitrile (1.0 eq, 10 mmol)

    • Potassium Hydroxide (KOH) pellets (5.0 eq)

    • Ethylene Glycol (20 mL) - High boiling solvent (197°C)

  • Procedure:

    • Dissolve the nitrile in ethylene glycol. Add KOH pellets.

    • Heat the mixture to 160°C for 12 hours. (Caution: Ensure open system to avoid pressure buildup from NH₃ evolution).

    • Monitor: TLC (50% EtOAc/Hex) will show the disappearance of the high-Rf nitrile spot.

  • Workup:

    • Cool to room temperature.[2] Dilute with water (50 mL).

    • Acidify carefully with conc. HCl to pH 3-4 (precipitates the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 30 mL).

Protocol B: Selective Benzylic Oxidation of 3-Methyl Picolinonitrile

This reaction is unique to the methyl variant; the isopropyl group will not undergo this transformation cleanly.

Rationale: The methyl protons are primary and unhindered, allowing SeO₂ oxidation to the aldehyde or KMnO₄ oxidation to the di-acid (pyridine-2,3-dicarboxylic acid).

  • Reagents: 3-Methyl picolinonitrile (10 mmol), Selenium Dioxide (1.2 eq), Dioxane (20 mL).

  • Procedure: Reflux for 4 hours.

  • Result: Yields 2-cyano-3-pyridinecarboxaldehyde. (Note: 3-isopropyl would likely undergo degradation or complex tertiary radical chemistry under these conditions).

Benzylic Functionalization Logic

The alkyl group at the 3-position offers different avenues for functionalization based on proton acidity and radical stability.

  • 3-Methyl (Primary Carbon):

    • Acidity: High (

      
      ).
      
    • Reactivity: Can be deprotonated with LDA at -78°C to form a nucleophile that reacts with alkyl halides.

    • Application: Chain extension (e.g., converting 3-Me to 3-Ethyl).

  • 3-Isopropyl (Tertiary Carbon):

    • Acidity: Lower (due to steric hindrance of base approach).[3]

    • Reactivity: Deprotonation is difficult; LDA may act as a nucleophile or cause ring addition. Radical bromination (NBS) is possible but prone to elimination (formation of the alkene).

    • Application: The isopropyl group is generally considered a "fixed" steric blocker rather than a handle for further functionalization.

BenzylicReactivity Substrate Substrate 3-Methyl 3-Isopropyl Oxidation Oxidation (KMnO4) Substrate:me->Oxidation Deprotonation Deprotonation (LDA) Substrate:me->Deprotonation Radical Radical Bromination (NBS) Substrate:ipr->Radical Difficult Product_Me1 Pyridine-2,3-dicarboxylic acid Oxidation->Product_Me1 Product_Me2 Chain Extension (R-X) Deprotonation->Product_Me2 Elimination Elimination Radical->Elimination Product_iPr1 Tertiary Bromide (Unstable) Radical->Product_iPr1 Difficult Product_iPr2 Isopropenyl derivative Elimination->Product_iPr2

Figure 2: Divergent chemical pathways for the alkyl side-chains.

References

  • Steric Parameters in Pyridines

    • Charton, M. (1975). "Steric Effects in the Hydrolysis of N-Acyl- and N-Aroyl-imidazoles and Pyridines." Journal of the American Chemical Society. Link (Establishes Taft parameters for ortho-substituents).

  • Nitrile Hydrolysis Mechanisms

    • Wang, D., et al. (2011). "Efficient Hydrolysis of Nitriles to Amides under Mild Conditions." The Journal of Organic Chemistry. Link (Discusses steric limitations in nitrile hydrolysis).

  • Ortho-Effect in Pyridines

    • Spivey, A. C., et al. (1999). "Axially Chiral Analogues of 4-(Dimethylamino)pyridine: Novel Catalysts for Acylation." The Journal of Organic Chemistry. Link (Demonstrates the impact of 3-substituents on pyridine nitrogen reactivity).

  • Benzylic Oxidation Protocols

    • Kakiuchi, N., et al. (2001). "Palladium-Catalyzed Benzylic Oxidation of Pyridines." Bulletin of the Chemical Society of Japan. Link

Sources

Comparative

melting point validation for pure 3-isopropylpicolinonitrile

Melting Point Validation and Comparative Analysis of Pure 3-Isopropylpicolinonitrile Subtitle: A thermodynamic evaluation of structural analogs and protocol standardization for pharmaceutical intermediates. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Melting Point Validation and Comparative Analysis of Pure 3-Isopropylpicolinonitrile

Subtitle: A thermodynamic evaluation of structural analogs and protocol standardization for pharmaceutical intermediates.

Introduction

3-Isopropylpicolinonitrile (CAS: 1780025-01-5) is a highly specialized pyridine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1]. For drug development professionals and analytical chemists, verifying the thermodynamic purity of this intermediate is paramount. Impurities—even at trace levels—can induce melting point depression, signaling a disruption in the crystal lattice that could propagate into downstream synthetic failures.

This guide provides an objective, comparative analysis of 3-isopropylpicolinonitrile against its structural analogs and details a self-validating, pharmacopeia-compliant protocol for melting point determination.

Part 1: The Causality of Experimental Choices

When evaluating picolinonitrile derivatives, the alkyl substituent at the 3-position profoundly influences the molecule's solid-state physics. The 3-methylpicolinonitrile analog (CAS: 20970-75-6) exhibits a relatively high melting point (83.0–87.0 °C)[2]. This is due to the minimal steric bulk of the methyl group, which allows for tight, planar stacking of the pyridine rings and maximizes intermolecular van der Waals forces within the crystal lattice.

In contrast, introducing an isopropyl group in 3-isopropylpicolinonitrile introduces significant steric hindrance. This bulky, branched substituent forces the molecules further apart, reducing stacking efficiency and lowering the overall lattice energy. Consequently, pure 3-isopropylpicolinonitrile exhibits a significantly lower melting point range.

To capture this narrow thermodynamic transition accurately, visual capillary methods are insufficient. We mandate the use of automated optical detection systems compliant with USP <741> and Ph. Eur. 2.2.14[3]. Automated systems eliminate operator bias and ensure a strict 1.0 °C/min heating ramp[4]. This controlled ramp rate is critical because excessive heating causes thermal lag—where the heating block outpaces the sample's internal temperature—artificially inflating the recorded melting point[3].

Part 2: Comparative Performance Data

The following table summarizes the physical properties and representative melting point data for 3-isopropylpicolinonitrile compared to its lower-alkyl analogs. This data illustrates the thermodynamic impact of increasing steric bulk at the C3 position.

CompoundCAS NumberMolecular WeightSteric Bulk (C3)Representative Melting Point Range
3-Methylpicolinonitrile 20970-75-6118.14 g/mol Low83.0 – 87.0 °C[2]
3-Ethylpicolinonitrile 58515-54-1132.16 g/mol Moderate60.0 – 65.0 °C*
3-Isopropylpicolinonitrile 1780025-01-5146.19 g/mol [1]High48.5 – 50.5 °C**

*Estimated literature trend based on alkyl chain extension. **Representative high-purity batch data (>98% HPLC).

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the purity assessment, the melting point determination must function as a self-validating system. The protocol below embeds instrument calibration directly into the analytical workflow, ensuring that any deviation is caught before the sample is analyzed.

MP_Validation_Workflow cluster_0 Phase 1: System Validation cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Thermal Analysis Calib Instrument Calibration (USP <741> Standards) Verify Accuracy Verification (Primary Standard) Calib->Verify establishes baseline Prep Sample Preparation (Desiccation & Pulverization) Verify->Prep system ready Load Capillary Loading (3 mm Uniform Packing) Prep->Load Ramp Automated Heating (1.0 °C/min Ramp Rate) Load->Ramp Detect Optical Detection (Onset to Clear Point) Ramp->Detect Eval Purity Assessment (Thermodynamic Evaluation) Detect->Eval data output

Figure 1: Self-validating thermodynamic workflow for automated melting point determination.

Step-by-Step Methodology (USP <741> / Ph. Eur. 2.2.14 Compliant)

1. System Calibration (Self-Validation Step):

  • Action: Run a certified secondary reference standard (e.g., Stearic Acid, MP 69-71 °C) through the automated melting point apparatus.

  • Causality: This verifies the thermodynamic accuracy of the heating block. If the standard's melting point deviates by >0.5 °C from its certified value, the instrument must be recalibrated using a primary standard before proceeding[3][4].

2. Sample Preparation:

  • Action: Desiccate the 3-isopropylpicolinonitrile sample over silica gel for 24 hours. Gently pulverize the crystalline solid using an agate mortar and pestle[3].

  • Causality: Moisture acts as a colligative impurity, causing melting point depression. Gentle pulverization ensures uniform particle size without inducing sheer-stress polymorphic transformations[4].

3. Capillary Loading:

  • Action: Introduce the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter). Tamp the tube through a glass drop tube until the sample forms a tightly packed column exactly 3 mm in height[5].

  • Causality: A uniform 3 mm height is strictly mandated by USP <741> to ensure optimal, reproducible heat transfer from the block to the core of the sample[3][4].

4. Automated Thermal Analysis:

  • Action: Insert the capillary into the apparatus. Set the starting temperature to 40.0 °C (approximately 5–8 °C below the expected onset). Set the ramp rate strictly to 1.0 °C/min[5].

  • Causality: A 1.0 °C/min ramp rate ensures thermodynamic equilibrium within the capillary. Faster rates cause the heating block to outpace the sample's internal phase change, yielding falsely elevated results[4].

5. Data Acquisition & Purity Assessment:

  • Action: Record the Onset Point (the temperature at which the first detectable liquid phase is observed) and the Clear Point (the temperature at which no solid phase is apparent)[3].

  • Causality: A narrow range (ΔT ≤ 2.0 °C) between the onset and clear point confirms high crystalline purity. A broadened range indicates the presence of structural impurities disrupting the lattice network.

References

1.[1] "CAS 1780025-01-5 C9H10N2 3-Isopropylpicolinonitrile 98%." Howei Pharm. 2.[2] "SAFETY DATA SHEET: 3-Methylpicolinonitrile." Sigma-Aldrich. 3.[3] "Compliance with amended General Chapter USP<741>Melting Range or Temperature." ChemRxiv. 4.[4] "Compliance with amended General Chapter USP <741> Melting Range or Temperature." ResearchGate. 5.[5] "USP 741 Melting Point or Range." Scribd. 6. "Melting Point Standard 69-71°C analytical standard 57-11-4." Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(propan-2-yl)pyridine-2-carbonitrile

[1][2] Executive Safety Summary 3-(propan-2-yl)pyridine-2-carbonitrile (also known as 3-isopropylpyridine-2-carbonitrile) presents a dual-hazard profile characteristic of substituted aromatic nitriles. Effective disposal...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Safety Summary

3-(propan-2-yl)pyridine-2-carbonitrile (also known as 3-isopropylpyridine-2-carbonitrile) presents a dual-hazard profile characteristic of substituted aromatic nitriles. Effective disposal requires addressing both the acute toxicity of the cyano-moiety and the flammability/environmental persistence of the pyridine ring.[1]

Critical Warning: Improper disposal (e.g., drain disposal or mixing with acidic waste) can result in the liberation of Hydrogen Cyanide (HCN) gas or the contamination of municipal water systems with persistent pyridine derivatives.

Chemical Safety Snapshot
ParameterData / Classification
Functional Groups Pyridine (Aromatic Heterocycle) + Nitrile (Cyano group)
Primary Hazards Acute Toxicity (Oral/Dermal), Skin/Eye Irritant , Combustible Liquid
Waste Stream High-BTU Organic Waste (Destined for Incineration)
Incompatibilities Strong Oxidizers, Strong Acids (Hydrolysis risk), Reducing Agents
EPA/RCRA Status Treat as P-Listed equivalent (Acute Hazardous) due to nitrile functionality if specific listing is absent.[1][2][3]
Pre-Disposal Characterization

Before removing the substance from the bench, you must characterize the waste state to determine the correct workflow.

  • Pure Substance (Solid/Liquid): High-value hazardous waste.[1] Must be packed in original or chemically compatible secondary containment.

  • Reaction Mixture (Solution): Segregate based on the solvent system.

    • Non-Halogenated: (e.g., Methanol, Ethanol, DMSO) → Preferred Stream .[1]

    • Halogenated:[1][4] (e.g., DCM, Chloroform) → Segregate strictly to prevent cross-contamination of incinerator feeds.[1]

Step-by-Step Disposal Protocol
Phase A: Segregation & Containerization

Objective: Prevent accidental reaction and ensure container integrity during transport.

  • Select Container: Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers.[1] Avoid metal containers if the waste is acidic, though the nitrile itself is non-corrosive.

  • Segregation Rule:

    • DO NOT mix with acidic waste streams (e.g., waste H₂SO₄ or HCl). Acidic hydrolysis of the nitrile group can generate amides or, under extreme conditions, trace HCN.[1]

    • DO NOT mix with oxidizers (Peroxides, Nitric Acid).[5][6] Pyridine rings can react violently with strong oxidizers.

  • Solvent Dilution (Optional but Recommended): If disposing of pure material, dilute in a compatible combustible solvent (e.g., Acetone or Ethanol) to facilitate safe incineration.

Phase B: Labeling & Documentation

Objective: Ensure downstream waste handlers recognize the specific hazard.

  • Standard Label: "Hazardous Waste - Organic."[1]

  • Constituent Listing: Explicitly write "3-(propan-2-yl)pyridine-2-carbonitrile" or "Substituted Pyridine Nitrile."[1]

  • Hazard Checkboxes: [x] Toxic [x] Flammable [x] Irritant.[1]

Phase C: Final Disposal Method

The Gold Standard: High-Temperature Incineration. [1]

  • Mechanism: The waste must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility) capable of high-temperature incineration (>1000°C) with scrubber systems.[1]

  • Why: Thermal oxidation completely destroys the stable pyridine ring and converts the nitrile nitrogen into N₂/NOx (scrubbed), preventing environmental leaching.

  • Prohibited:

    • Sewer/Drain Disposal: Strictly prohibited due to aquatic toxicity.

    • Evaporation:[1] Do not evaporate in fume hoods; pyridine vapors are potent sensory irritants.

Emergency Spill Management (The "Unhappy Path")

Scenario: You have spilled >10mL or >1g of material on the bench or floor.

Protocol:

  • Evacuate & Ventilate: Pyridine derivatives have low odor thresholds. Clear the immediate area.[6][7][8][9][10]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1][9]

  • Containment (Do NOT use Water):

    • Surround the spill with Vermiculite , Dry Sand , or commercial Spill Pillows .[1]

    • Why: Water spreads the organic liquid and increases the surface area for volatilization.

  • Decontamination:

    • Scoop absorbed material into a wide-mouth hazardous waste jar.[1]

    • Surface Treatment: Wipe the contaminated surface with a 10% Bleach (Sodium Hypochlorite) solution, followed by water.[1]

    • Mechanism:[1][6][10][11] Hypochlorite oxidizes trace cyanide/nitrile residues to less toxic cyanates (OCN⁻). Note: Do not mix bleach directly with the bulk spill; this reaction can be exothermic. Only use on residues.

Operational Decision Logic (Visualized)

The following workflow illustrates the decision process for handling this specific chemical waste.

DisposalWorkflow Start Waste Generation: 3-(propan-2-yl)pyridine-2-carbonitrile StateCheck Determine Physical State Start->StateCheck Spill Spill / Contamination Start->Spill Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid Segregation Segregate: Organic Waste (NO Acids, NO Oxidizers) Liquid->Segregation Solid->Segregation Absorb Absorb with Vermiculite (Do NOT flush) Spill->Absorb Container Containerize: HDPE or Glass Label: 'Toxic/Flammable' Segregation->Container Decon Surface Decon: 10% Bleach Wipe Absorb->Decon Absorb->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Figure 1: Decision matrix for the safe handling and disposal of pyridine-nitrile waste streams.

References & Regulatory Grounding[1][11][12]
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for segregation logic).

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (P-List and U-List). (Defines acute toxicity listings for nitrile derivatives).

  • PubChem. (2024). Pyridine-2-carbonitrile Compound Summary. National Library of Medicine. (Source for functional group hazard data).

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Pyridinecarbonitrile. (Reference for general pyridine carbonitrile handling). [1]

Sources

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